molecular formula C11H20BrNO2 B6314399 tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate CAS No. 1281712-14-8

tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

カタログ番号: B6314399
CAS番号: 1281712-14-8
分子量: 278.19 g/mol
InChIキー: VTOXJZQSOWEJSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20BrNO2 and its molecular weight is 278.19 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is 277.06774 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOXJZQSOWEJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthesis of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds, appearing in a vast array of FDA-approved therapeutics. tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate (CAS: 1281712-14-8) is a highly versatile, orthogonally protected building block designed for advanced active pharmaceutical ingredient (API) synthesis.

The strategic placement of a bromine atom at the C4 position provides a robust handle for transition-metal-catalyzed cross-couplings and nucleophilic substitutions, while the C3 methyl group introduces critical steric parameters that can enhance metabolic stability and target binding affinity. This whitepaper provides a comprehensive analysis of its physicochemical properties, a self-validating synthetic methodology, and the mechanistic causality behind its preparation.

Chemical Structure and Physical Properties

The structural architecture of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate is engineered for synthetic flexibility. The nitrogen atom is masked by a tert-butyloxycarbonyl (Boc) group, which dampens the nucleophilicity of the amine and is highly stable to catalytic hydrogenation and basic conditions, yet easily cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane). The molecule possesses two contiguous stereocenters at C3 and C4, meaning it typically exists as a mixture of diastereomers (cis/trans) unless synthesized via asymmetric protocols.

Quantitative Data Summary

Below is the consolidated physicochemical profile of the compound .

PropertySpecification / Value
Chemical Name tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate
CAS Number 1281712-14-8
Molecular Formula C11H20BrNO2
Molecular Weight 278.19 g/mol
Standard Purity 97% (typically confirmed via NMR/HPLC/GC)
Appearance Colorless to light yellow viscous oil or low-melting solid
Stereocenters C3 and C4 (Diastereomeric mixture unless specified)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water

Synthetic Methodology: Rationale and Protocol

Direct halogenation of unfunctionalized piperidines is synthetically unviable due to poor regioselectivity and harsh conditions. Therefore, the standard industry approach utilizes a two-step sequence starting from the commercially available ketone, tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate .

Rationale & Causality
  • Ketone Reduction : Sodium borohydride (NaBH₄) is selected as the reducing agent. It is exceptionally chemoselective, smoothly reducing the C4 ketone to a secondary alcohol without disturbing the acid- and base-sensitive Boc carbamate.

  • Appel Bromination : Converting the resulting alcohol to a bromide requires careful reagent selection. Strong acids like HBr or Lewis acids like PBr₃ risk premature Boc deprotection. The Appel reaction (CBr₄ / PPh₃) is chosen because it operates under mild, near-neutral conditions, perfectly preserving the Boc group while driving the reaction forward via the high thermodynamic stability of the triphenylphosphine oxide byproduct .

SyntheticWorkflow A tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate (Starting Material) B NaBH4, MeOH, 0°C to RT Ketone Reduction A->B C tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate (Intermediate) B->C D CBr4, PPh3, CH2Cl2, RT Appel Reaction C->D E tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate (Target Product) D->E

Caption: Synthetic workflow for tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Reduction of the Ketone

  • Preparation : In an oven-dried, argon-flushed round-bottom flask, dissolve tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration.

  • Thermal Control : Submerge the flask in an ice-water bath (0 °C). Causality: Controlling the initial temperature mitigates the exothermic nature of hydride reduction and prevents solvent boil-off.

  • Addition : Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.

  • Reaction & Validation : Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (UV active/PMA stainable) should completely disappear, replaced by a lower-Rf spot corresponding to the alcohol.

  • Workup : Quench slowly with saturated aqueous NH₄Cl to destroy excess hydride. Extract the aqueous layer with ethyl acetate (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate alcohol quantitatively.

Step 2: Appel Bromination

  • Preparation : Dissolve the crude tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate (1.0 equiv) and triphenylphosphine (PPh₃, 1.05 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) under argon .

  • Activation : Cool the mixture to 0 °C. Add carbon tetrabromide (CBr₄, 1.3 equiv) portion-wise. Causality: The formation of the reactive phosphonium species is exothermic; cooling ensures the alcohol is activated without thermal degradation.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup & Validation : Quench with water. Extract with CH₂Cl₂ (2x). Wash the combined organic layers with saturated aqueous sodium thiosulfate. Causality: Thiosulfate effectively neutralizes any residual electrophilic brominating species, preventing downstream side reactions.

  • Purification : Dry over MgSO₄, filter, and concentrate. Expert Insight: To simplify chromatography, triturate the crude residue with cold diethyl ether/hexanes to precipitate the bulk of the triphenylphosphine oxide (Ph₃P=O). Filter the solid, concentrate the filtrate, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure target bromide.

Mechanistic Insights: The Appel Reaction

Understanding the Appel reaction mechanism is critical for troubleshooting low yields or unexpected stereochemical outcomes. The reaction proceeds through a highly ordered sequence that ultimately results in the inversion of stereochemistry (Walden inversion) at the C4 position.

  • Halogen Transfer : PPh₃ attacks CBr₄, generating a bromotriphenylphosphonium ion and a tribromomethyl anion.

  • Deprotonation : The tribromomethyl anion acts as a base, deprotonating the C4-hydroxyl group to form bromoform (CHBr₃).

  • Activation : The resulting alkoxide attacks the phosphonium ion, creating a strong phosphorus-oxygen bond (oxyphosphonium intermediate).

  • Sₙ2 Displacement : The bromide ion (Br⁻) executes a backside attack on the C4 carbon. The immense thermodynamic driving force of forming the P=O double bond in triphenylphosphine oxide facilitates the departure of the leaving group, yielding the inverted alkyl bromide.

AppelMechanism Reagents PPh3 + CBr4 Phos Phosphonium Intermediate [Ph3P-CBr3]+ Br- Reagents->Phos Halogen Transfer Act Alcohol Activation Formation of [R-O-PPh3]+ Phos->Act + R-OH SN2 SN2 Displacement Br- attacks C4 Act->SN2 Leaving Group Formation Prod Inverted Bromide + Ph3P=O SN2->Prod Stereochemical Inversion

Caption: Mechanistic pathway of the Appel reaction showing stereochemical inversion.

Applications in Drug Development

The utility of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate extends deeply into modern drug discovery:

  • Cross-Coupling Reactions : The C4-bromide is an excellent electrophile for transition-metal catalysis. It can be utilized in Suzuki-Miyaura couplings (with alkyl or aryl boronic acids) or Buchwald-Hartwig aminations to build complex spirocyclic or biaryl-piperidine architectures.

  • PROTAC Linker Synthesis : Piperidine derivatives are frequently employed as rigidifying elements in Proteolysis Targeting Chimera (PROTAC) linkers. The orthogonal Boc protection allows the C4 position to be functionalized first, followed by Boc deprotection and subsequent attachment to an E3 ligase ligand or target protein binder.

  • Conformational Tuning : The C3-methyl group restricts the conformational freedom of the piperidine ring. In structure-activity relationship (SAR) campaigns, replacing a standard piperidine with a 3-methylpiperidine often improves the pharmacokinetic profile by reducing the entropic penalty upon target binding and shielding adjacent sites from cytochrome P450-mediated metabolism.

References

  • Calpaclab . tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate, min 97%, 100 mg. Retrieved from:[Link]

  • Chemistry - A European Journal . Copper-catalyzed Cross-Coupling Between Alkyl (Pseudo)Halides and Bicyclopentyl Grignard Reagents. DOI / Source Link:[Link]

Stereochemical Architecture and Enantiomeric Resolution of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted piperidines are ubiquitous scaffolds in modern drug discovery, serving as conformational restrictors and vector-directing pharmacophores. Among these, tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (also known as 1-Boc-4-bromo-3-methylpiperidine)[1] is a highly versatile synthetic building block. The presence of two contiguous stereocenters at C3 and C4 dictates that this molecule can exist as four distinct stereoisomers. Because the pharmacological activity of piperidine-containing clinical candidates is intimately tied to their 3D spatial arrangement, achieving absolute stereocontrol during the synthesis of this intermediate is critical.

This whitepaper provides an in-depth mechanistic guide to the stereoselective synthesis, conformational analysis, and chiral resolution of this vital building block, designed for process chemists and drug development professionals.

Stereochemical Architecture & Conformational Dynamics

The piperidine ring adopts a chair conformation to minimize torsional strain. The stereochemistry of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate is governed by the relative positions of the C3-methyl and C4-bromo substituents.

With two chiral centers, the molecule yields 22=4 stereoisomers, comprising two pairs of enantiomers:

  • cis-Isomers: (3R,4S) and (3S,4R)

  • trans-Isomers: (3R,4R) and (3S,4S)

Conformational Anchoring

The conformational equilibrium of the piperidine chair is dictated by the A-values (steric bulk) of the substituents. The methyl group (A-value 1.7 kcal/mol) has a stronger preference for the equatorial position compared to the bromo group (A-value 0.38 kcal/mol). Consequently, the C3-methyl group acts as a "conformational anchor," predominantly locking itself into the equatorial position.

  • In the trans-isomer , the bromo group is forced into the equatorial position, resulting in a highly stable di-equatorial conformer.

  • In the cis-isomer , the bromo group is forced into the axial position, resulting in an equatorial-axial conformer.

ConformationalLogic A 1-Boc-4-bromo-3-methylpiperidine B cis-Isomer (3R,4S) & (3S,4R) A->B C trans-Isomer (3R,4R) & (3S,4S) A->C D Chair A: 3-eq-Me, 4-ax-Br (Favored) B->D  Equilibrium   E Chair B: 3-ax-Me, 4-eq-Br (Disfavored) B->E F Chair C: 3-eq-Me, 4-eq-Br (Highly Favored) C->F  Equilibrium   G Chair D: 3-ax-Me, 4-ax-Br (Highly Disfavored) C->G

Conformational equilibrium logic tree driven by substituent A-values.

Causal Synthetic Strategy: Engineering Stereocontrol

To synthesize a specific diastereomer (e.g., the trans-bromide) from racemic 1-Boc-3-methylpiperidin-4-one, one must engineer a sequence of stereoselective and stereospecific reactions.

Step 1: Stereoselective Reduction via Steric Steering

Standard reduction with NaBH 4​ yields a thermodynamically driven mixture of alcohols. To achieve high diastereoselectivity, a bulky hydride source such as L-Selectride (lithium tri-sec-butylborohydride) is employed[2]. The Causality: The bulky tri-sec-butyl groups of L-Selectride experience severe steric repulsion from the axial protons at C2 and C6 if an axial approach is attempted. Therefore, the reagent is forced to attack the carbonyl carbon exclusively from the less hindered equatorial face . This pushes the resulting hydroxyl group into the axial position , yielding the cis-alcohol (3-eq-Me, 4-ax-OH) as a single diastereomer[2].

Step 2: Stereospecific Bromination via SN​2 Inversion

Conversion of the cis-alcohol to the trans-bromide is achieved via the Appel reaction (CBr 4​ , PPh 3​ ). The Causality: The Appel reaction proceeds via an SN​2 mechanism, which requires strict backside attack and results in complete Walden inversion. Crucially, SN​2 displacement of an axial leaving group is kinetically highly favored because the incoming bromide nucleophile approaches from the unhindered equatorial trajectory. The axial hydroxyl group is inverted to an equatorial bromide , cleanly generating the trans-1-Boc-4-bromo-3-methylpiperidine.

SynthesisWorkflow K 1-Boc-3-methylpiperidin-4-one (Racemic) Red L-Selectride (Equatorial Attack) K->Red Alc cis-Alcohol (3-eq-Me, 4-ax-OH) Red->Alc Appel Appel Reaction (SN2 Inversion) Alc->Appel Brom trans-Bromide (3-eq-Me, 4-eq-Br) Appel->Brom SFC Chiral SFC Resolution Brom->SFC E1 (3R,4R)-Enantiomer SFC->E1 E2 (3S,4S)-Enantiomer SFC->E2

Stereoselective synthesis and resolution workflow for the trans-bromide.

Analytical Validation: A Self-Validating System

A robust chemical process must be self-validating. The success of the stereoselective reduction and subsequent SN​2 inversion can be unequivocally confirmed using 1 H NMR spectroscopy, specifically by analyzing the Karplus coupling constant ( J ) between the protons at C3 and C4.

  • For the trans-bromide: Both the methyl and bromo groups are equatorial, meaning the protons ( H3​ and H4​ ) are both axial . The dihedral angle is ≈180∘ , resulting in a large axial-axial coupling constant ( Jaa​=9.0−12.0 Hz).

  • For the cis-bromide: The proton at C3 is axial and the proton at C4 is equatorial. The dihedral angle is ≈60∘ , resulting in a small axial-equatorial coupling constant ( Jae​=3.0−5.0 Hz).

Quantitative Data Summaries

Table 1: Stereoisomeric Profile and NMR Validation Metrics

IsomerAbsolute ConfigurationRelative GeometryC3-Methyl PositionC4-Bromo PositionExpected J3,4​ (Hz)
cis (3R,4S) & (3S,4R)cisEquatorialAxial3.0 - 5.0
trans (3R,4R) & (3S,4S)transEquatorialEquatorial9.0 - 12.0

Table 2: Reagent Selection and Stereochemical Causality

TransformationReagent SystemFace of AttackStereochemical OutcomeMechanistic Rationale
Ketone Reduction L-Selectride (THF, -78°C)Equatorialcis-Alcohol (Axial OH)Bulky groups face severe steric clash with axial C2/C6 protons, forcing equatorial approach.
Bromination CBr 4​ , PPh 3​ (DCM, 0°C)N/A ( SN​2 )trans-Bromide (Eq. Br)Phosphonium leaving group is displaced via backside attack, causing complete Walden inversion.

Experimental Protocols

The following methodologies detail the execution of the stereoselective synthesis. Because the starting material is racemic, the resulting trans-bromide is obtained as a racemate and must be subjected to chiral resolution.

Protocol A: Synthesis of Racemic cis-1-Boc-3-methylpiperidin-4-ol
  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 1-Boc-3-methylpiperidin-4-one (1.0 equiv) and anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Reduction: Dropwise add a 1.0 M solution of L-Selectride in THF (1.2 equiv) via syringe pump over 30 minutes to maintain strict thermal control. Stir at -78 °C for 2 hours.

  • Quench: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH 4​ Cl. Allow the mixture to warm to room temperature.

  • Workup: Extract the aqueous layer with EtOAc ( ). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure cis-alcohol. Validate via 1 H NMR (small J3,4​ coupling for the alcohol).

Protocol B: Stereospecific Conversion to trans-1-Boc-4-bromo-3-methylpiperidine
  • Preparation: Dissolve the purified cis-1-Boc-3-methylpiperidin-4-ol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.15 M). Add carbon tetrabromide (CBr 4​ , 1.5 equiv).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add triphenylphosphine (PPh 3​ , 1.5 equiv) in small portions over 15 minutes. The solution will typically turn pale yellow.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor completion via TLC.

  • Workup: Concentrate the reaction mixture to approximately 20% of its original volume. Add a large volume of cold hexanes to precipitate the triphenylphosphine oxide (TPPO) byproduct.

  • Isolation: Filter the suspension through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography to yield the racemic trans-bromide. Validate the inversion via 1 H NMR (large J3,4​ coupling 10 Hz).

Protocol C: Enantiomeric Resolution

To obtain the pure (3R,4R) and (3S,4S) enantiomers, subject the racemic trans-bromide to Preparative Supercritical Fluid Chromatography (SFC).

  • Stationary Phase: Chiralpak AD-H or IC column (typically 250 x 21 mm, 5 μ m).

  • Mobile Phase: Supercritical CO 2​ with an isocratic co-solvent (e.g., 5-15% Methanol or Isopropanol).

  • Detection: UV absorption at 210 nm or 220 nm.

  • Recovery: Collect the separated enantiomeric fractions and evaporate the co-solvent under reduced pressure to yield the enantiopure building blocks.

References

  • Title: Evolution of the Synthetic Process to an Advanced GPR40 Agonist Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Engineering Piperidine Scaffolds: A Technical Whitepaper on tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring is one of the most frequently utilized nitrogen heterocycles, appearing prominently in numerous FDA-approved therapeutics. The strategic introduction of substituents on the piperidine ring allows drug developers to finely tune physicochemical properties, metabolic stability, and target binding affinity. Among these advanced building blocks, tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate stands out as a highly versatile, conformationally restricted scaffold used to synthesize complex active pharmaceutical ingredients (APIs).

This technical guide explores the physicochemical profiling, mechanistic utility, and field-proven experimental protocols for deploying this molecule in drug discovery pipelines.

Physicochemical Profiling & Structural Analysis

To effectively deploy this building block in complex synthetic sequences, a rigorous understanding of its fundamental properties is required. The molecular formula and weight are critical for accurate stoichiometric calculations during high-throughput screening and scale-up synthesis.

Table 1: Physicochemical Properties and Specifications
PropertyValue
Chemical Name tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate
CAS Registry Number 1281712-14-8[1]
Molecular Formula C11H20BrNO2[1]
Molecular Weight 278.19 g/mol [1]
Standard Purity ≥97%[1]
Storage Conditions 2-8°C, sealed, dry, inert atmosphere[2]
Structural Causality in Drug Design

The architecture of this molecule is not accidental; every functional group serves a distinct mechanistic purpose:

  • The C4-Bromine Atom: Serves as a highly reactive electrophilic center. Unlike chlorine, the weaker C-Br bond lowers the activation energy required for oxidative addition in transition-metal catalysis or direct displacement in SN2 reactions.

  • The C3-Methyl Group: Introduces critical steric bulk adjacent to the reactive center. This methyl group restricts the conformational flexibility of the piperidine ring, often locking it into a preferred chair conformation. This restriction reduces the entropic penalty upon target binding, frequently resulting in enhanced potency and kinase/GPCR selectivity.

  • The N1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is chemically robust against nucleophiles and basic conditions, preventing unwanted N-alkylation during the functionalization of the C4 position. It is completely orthogonal to cross-coupling conditions and cleaves cleanly under strong acid.

Mechanistic Utility in Drug Discovery

The primary value of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate lies in its ability to act as a central hub for generating diverse compound libraries[3]. By leveraging the C4-bromide, chemists can install various aryl, heteroaryl, or alkyl amines to map the pharmacophore space.

G cluster_reactions Primary Functionalization Pathways BB tert-Butyl 4-bromo-3-methylpiperidine -1-carboxylate (Scaffold) CrossCoupling Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki) BB->CrossCoupling Pd Catalyst, Base SN2 Nucleophilic Substitution (SN2) (Amines / Thiolates) BB->SN2 Nucleophile, Heat Intermediate Boc-Protected Functionalized Piperidine Intermediate CrossCoupling->Intermediate SN2->Intermediate Deprotection Acidic Deprotection (TFA or HCl in Dioxane) Intermediate->Deprotection Cleave Boc Group Final Free Piperidine Derivative (Active Pharmaceutical Ingredient) Deprotection->Final Yields Secondary Amine

Fig 1. Synthetic pathways utilizing tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its built-in validation mechanisms. The following methodologies are designed not just to execute a reaction, but to continuously verify its success at each critical juncture.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To couple a primary aryl amine to the sterically hindered C4 position of the piperidine scaffold.

Mechanistic Causality: Coupling secondary alkyl bromides is notoriously difficult due to competitive β-hydride elimination (which yields an unwanted alkene side product). To suppress this, we utilize a highly active, bulky electron-rich catalyst system: Pd2(dba)3 combined with RuPhos . The extreme steric bulk of the RuPhos ligand accelerates reductive elimination, outcompeting the β-hydride elimination pathway. Sodium tert-butoxide (NaOtBu) is selected as the base because its pKa is perfectly matched to deprotonate the coordinated amine without degrading the Boc group.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 equiv), the primary aryl amine (1.2 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv).

    • Validation Check: The mixture must appear as a dark, heterogeneous solid before solvent addition. Any clumping indicates moisture contamination.

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Seal the tube securely.

  • Thermal Activation: Heat the reaction mixture to 100°C in an oil bath for 12 hours.

    • Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:EtOAc 3:1). Because the Boc group prevents standard ninhydrin staining, use a KMnO4 stain. The starting material spot (high Rf) should disappear, replaced by a distinct, lower Rf product spot.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium black. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel to isolate the Boc-protected intermediate.

Protocol Prep 1. Reagent Prep (Glovebox/Inert Atm) Cat 2. Catalyst Activation (Pd2(dba)3 + RuPhos) Prep->Cat Reaction 3. C-N Coupling (100°C, 12h) Cat->Reaction Workup 4. Aqueous Workup (EtOAc Extraction) Reaction->Workup Purification 5. Chromatography (Silica Gel) Workup->Purification Validation 6. LC-MS / NMR Validation Purification->Validation

Fig 2. Self-validating Buchwald-Hartwig amination protocol workflow.

Protocol B: Orthogonal Boc-Deprotection and Isolation

Objective: Unmask the secondary amine of the piperidine ring for subsequent functionalization (e.g., amide coupling or reductive amination).

Mechanistic Causality: While Trifluoroacetic acid (TFA) is commonly used for Boc removal, it produces highly hygroscopic TFA salts that complicate accurate mass determination and subsequent stoichiometry. Instead, we utilize 4M HCl in Dioxane . The anhydrous HCl cleanly cleaves the Boc group, releasing isobutylene gas and CO2, and directly precipitates the product as a stable, easily handled hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.1 M).

  • Acidification: Slowly add 4M HCl in Dioxane (10.0 equiv) dropwise at 0°C.

    • Validation Check: Observe the immediate evolution of gas (isobutylene and CO2 bubbles). This visual cue confirms the initiation of the deprotection mechanism.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Validation Check (LC-MS): Aliquot 10 µL, dilute in Methanol, and inject into the LC-MS. The mass spectrum must show the complete disappearance of the[M+H]+ peak of the starting material and the appearance of the [M-Boc+H]+ peak.

  • Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove non-polar organic impurities. Filter and dry the highly pure hydrochloride salt under high vacuum.

    • Validation Check (1H NMR): The 1H NMR spectrum (in DMSO-d6) must show the complete absence of the massive 9-proton singlet at ~1.40 ppm, definitively proving the removal of the tert-butyl group.

References

  • Calpaclab. "tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate." Available at:[Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Guide to the Acid-Catalyzed Deprotection of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate. The Boc group is a crucial tool in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical and materials science applications. Its widespread use is due to its stability under a variety of reaction conditions and its clean, straightforward removal under acidic conditions.[1][2] This guide will detail two common and effective methods for Boc deprotection: using trifluoroacetic acid (TFA) in dichloromethane (DCM) and employing a solution of hydrochloric acid (HCl) in 1,4-dioxane. We will delve into the underlying reaction mechanism, provide detailed experimental procedures, and discuss best practices for reaction monitoring, work-up, and product characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented methodology for this critical transformation.

Introduction: The Significance of Boc Deprotection

The selective protection and deprotection of functional groups is a cornerstone of multi-step organic synthesis. For amines, the tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups. Its steric bulk effectively shields the nitrogen atom from unwanted reactions, while its electronic properties render it stable to a wide range of nucleophilic and basic conditions. The facile cleavage of the Boc group under acidic conditions allows for the unmasking of the amine at the desired stage of a synthetic sequence, enabling further elaboration of the molecule. The resulting deprotected piperidine, 4-bromo-3-methylpiperidine, is a valuable building block for the synthesis of various biologically active compounds.

Reaction Mechanism: Acid-Catalyzed Cleavage of the Boc Group

The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[2][3] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl. This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond. Subsequently, the protonated carbamate undergoes fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates, liberating carbon dioxide gas and the free amine. In the presence of excess acid, the newly formed amine is protonated to yield the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[2][4]

Boc Deprotection Mechanism Boc_amine R₂N-Boc Protonated_Boc R₂N-C(=O⁺H)O-tBu Boc_amine->Protonated_Boc Protonation H_plus H⁺ Carbamic_acid R₂NH-COOH Protonated_Boc->Carbamic_acid Fragmentation tBu_cation (CH₃)₃C⁺ CO2 CO₂ Amine_salt R₂NH₂⁺ X⁻ Carbamic_acid->Amine_salt Decarboxylation & Protonation

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Protocols

This section provides two detailed protocols for the deprotection of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate. The choice between TFA and HCl often depends on the substrate's sensitivity to the specific acid, the desired salt form of the final product, and practical considerations such as reagent availability and handling.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier
tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate≥95%Various
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
4M Hydrochloric acid in 1,4-dioxane4.0 MSigma-Aldrich
Diethyl ether, anhydrous≥99.7%Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)Laboratory GradeVarious
Brine (saturated aqueous NaCl)Laboratory GradeVarious
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Laboratory GradeVarious
Round-bottom flasks-VWR
Magnetic stirrer and stir bars-VWR
Ice bath--
Rotary evaporator-Büchi
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)-Merck
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used method for Boc deprotection due to the high volatility of both the reagent and solvent, which simplifies product isolation.[2][6]

Step-by-Step Procedure:

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is to moderate any potential exotherm upon addition of the strong acid.

  • Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA) to the solution. A common concentration range is 20–50% (v/v) of TFA in DCM.[5] For this substrate, a 1:1 mixture of TFA and DCM is a good starting point.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 4 hours.[4][5]

  • Monitoring: To monitor by TLC, take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a silica gel plate. Elute with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). The product, being more polar, will have a lower Rf value than the starting material. Visualize the spots using a suitable stain, such as potassium permanganate or ninhydrin.[7]

  • Work-up (for the free amine):

    • Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA.

    • Dissolve the residue in an organic solvent such as ethyl acetate or DCM.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.

    • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield the deprotected 4-bromo-3-methylpiperidine as the free amine.

  • Work-up (for the TFA salt):

    • If the trifluoroacetate salt is desired, simply concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[8] The resulting salt can often be used in the next step without further purification.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is particularly useful when the hydrochloride salt of the deprotected amine is desired, as it often precipitates directly from the reaction mixture, simplifying purification.[9][10]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place the tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 equiv.).

  • Addition of HCl/Dioxane: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[5] A co-solvent such as methanol or DCM can be used if the starting material has poor solubility in dioxane.

  • Reaction: Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution as a white solid.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1. Complete conversion is often achieved within 30 minutes to 2 hours.[5]

  • Isolation:

    • If a precipitate has formed, collect the solid by filtration.

    • Wash the solid with anhydrous diethyl ether to remove any non-polar impurities and the dioxane solvent.[5]

    • Dry the resulting solid under vacuum to obtain the pure 4-bromo-3-methylpiperidine hydrochloride.

    • If the product remains in solution, remove the solvent in vacuo. The resulting crude hydrochloride salt can then be triturated with diethyl ether to induce precipitation, followed by filtration and drying.

Experimental_Workflow Start Start with tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate Dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolve Add_Acid Add Acid (TFA or 4M HCl/Dioxane) at 0°C to RT Dissolve->Add_Acid Stir Stir at Room Temperature Add_Acid->Stir Monitor Monitor Reaction Progress (TLC or LC-MS) Stir->Monitor Complete Reaction Complete Monitor->Complete Deprotection Confirmed Workup Work-up & Isolation Complete->Workup TFA_Workup TFA Protocol: Concentrate, Neutralize, Extract, Dry, Concentrate Workup->TFA_Workup TFA Method HCl_Workup HCl Protocol: Filter Precipitate or Concentrate & Triturate Workup->HCl_Workup HCl Method Product Isolated Product: Free Amine or Hydrochloride Salt TFA_Workup->Product HCl_Workup->Product Characterize Characterization (NMR, MS, etc.) Product->Characterize

Caption: General experimental workflow for Boc deprotection.

Safety Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. It can cause severe skin and eye burns and is harmful if inhaled.[11] Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13][14]

  • 4M HCl in 1,4-dioxane is also a corrosive and flammable solution. Dioxane is a suspected carcinogen. Handle this reagent with the same level of care as TFA, ensuring adequate ventilation and appropriate PPE.

  • Always perform these reactions in a fume hood to avoid inhalation of corrosive vapors and solvent fumes.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC or LC-MS analysis shows a significant amount of starting material remaining, the reaction time can be extended. For sterically hindered substrates, gentle heating (e.g., to 40-50 °C) may be necessary, although this should be done with caution to avoid potential side reactions. Ensure that the acidic reagent is not old or degraded.

  • Side Reactions: The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich functional groups.[6] While this is less of a concern for the specified substrate, in more complex molecules containing residues like tryptophan or methionine, the addition of scavengers such as triisopropylsilane (TIS) or water to the reaction mixture is recommended to trap the carbocation.[6][15]

  • Product Isolation: If the deprotected amine (as a free base or salt) is found to be water-soluble, standard aqueous work-up procedures may lead to product loss. In such cases, direct concentration of the reaction mixture followed by purification by other means (e.g., precipitation, trituration, or chromatography) is advisable.

Conclusion

The acid-catalyzed deprotection of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate is a robust and reliable transformation. Both the trifluoroacetic acid and hydrochloric acid in dioxane methods are highly effective, and the choice between them can be tailored to the specific requirements of the subsequent synthetic steps. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently perform this crucial deprotection step, paving the way for the synthesis of more complex and valuable molecules.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • ACS Publications. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids. Retrieved from [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?. Retrieved from [Link]

  • Semantic Scholar. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Retrieved from [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • AmericanBio. (2015). TRIFLUOROACETIC ACID Safety Data Sheet. Retrieved from [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution (Sₙ2) Reactions Using tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds. Functionalization of the piperidine ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate is a versatile building block for introducing substituents at the 4-position of the piperidine ring. The presence of the N-Boc (tert-butoxycarbonyl) protecting group enhances the stability of the molecule and facilitates controlled reactions. This document provides a comprehensive guide to performing Sₙ2 reactions on this substrate, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and discussing critical parameters for successful synthesis.

Mechanistic Insights: The Sₙ2 Pathway on a Substituted Piperidine Ring

The bimolecular nucleophilic substitution (Sₙ2) reaction is a fundamental transformation in organic chemistry characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon, and a leaving group simultaneously departs. This mechanism results in an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.

In the case of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate, the electrophilic center is the carbon atom at the 4-position, which is bonded to the bromine leaving group. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.[1]

Stereochemical Considerations and Steric Hindrance

The chair conformation of the piperidine ring and the substituents at the 3 and 4-positions play a crucial role in the reactivity of the substrate. The methyl group at the 3-position and the bromine at the 4-position can exist in either cis or trans diastereomeric forms. The accessibility of the electrophilic C4 carbon for backside attack by the nucleophile is significantly influenced by the steric bulk of the substituents on the ring.[2][3][4][5][6]

The N-Boc group, while essential for protection, can also influence the conformation of the piperidine ring and, consequently, the reaction rate. Generally, Sₙ2 reactions are favored on less sterically hindered substrates.[6][7] For secondary halides like our substrate, the reaction rate is slower than for primary halides but feasible under appropriate conditions.[6]

Caption: Generalized Sₙ2 reaction pathway.

Experimental Protocols

The success of an Sₙ2 reaction with tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate hinges on the careful selection of the nucleophile, solvent, and reaction temperature. Below are detailed protocols for reactions with common nucleophiles.

General Materials and Equipment
  • tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate (ensure purity and correct diastereomer if stereospecificity is critical)

  • Selected Nucleophile (e.g., sodium azide, sodium thiophenoxide)

  • Anhydrous solvents (e.g., DMF, DMSO, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Protocol 1: Azide Substitution

This protocol describes the synthesis of tert-Butyl 4-azido-3-methylpiperidine-1-carboxylate, a precursor for the corresponding amine via reduction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 eq.).

  • Solvent and Reagent Addition: Dissolve the substrate in anhydrous Dimethylformamide (DMF, approx. 0.1-0.2 M). Add sodium azide (NaN₃, 1.5-2.0 eq.).

  • Reaction Conditions: Stir the mixture vigorously at a temperature between 60-80 °C. The optimal temperature may vary depending on the specific diastereomer of the starting material.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired azido-piperidine derivative.

Protocol 2: Thiol Substitution

This protocol outlines the reaction with a soft nucleophile, such as a thiolate, to form a thioether linkage.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the desired thiol (e.g., thiophenol, 1.1 eq.) in an anhydrous polar aprotic solvent like DMF or THF.

  • Nucleophile Generation: Cool the solution to 0 °C and add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq.) portion-wise to generate the thiolate in situ. Stir for 30 minutes at this temperature.

  • Substrate Addition: Add a solution of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 eq.) in the same anhydrous solvent dropwise to the thiolate solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Monitoring: Track the consumption of the starting material using TLC.

  • Work-up:

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude product via column chromatography.

Data Summary Table
NucleophileSolventTemperature (°C)Typical Reaction Time (h)Expected Product
NaN₃DMF60-8012-24tert-Butyl 4-azido-3-methylpiperidine-1-carboxylate
PhSNaDMF/THFRT - 5016-24tert-Butyl 3-methyl-4-(phenylthio)piperidine-1-carboxylate
KCNDMSO80-10024-48tert-Butyl 4-cyano-3-methylpiperidine-1-carboxylate
NaOMeMeOHReflux18-36tert-Butyl 4-methoxy-3-methylpiperidine-1-carboxylate

Note: Reaction conditions are starting points and may require optimization.

Caption: Experimental workflow for Sₙ2 reactions.

Key Considerations and Troubleshooting

Choice of Solvent

Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for Sₙ2 reactions. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it more "naked" and nucleophilic. Protic solvents like alcohols can solvate the nucleophile through hydrogen bonding, reducing its reactivity, and may also lead to competing solvolysis reactions.

Influence of the Nucleophile

The strength of the nucleophile is a critical factor.[1] Strong, less-hindered nucleophiles will favor the Sₙ2 pathway. For a given atom, nucleophilicity increases with negative charge (e.g., ⁻OH > H₂O). Within a group of the periodic table, nucleophilicity often increases with size (e.g., I⁻ > Br⁻ > Cl⁻).

Potential Side Reactions
  • Elimination (E2): If a strong, sterically hindered base is used as the nucleophile, the E2 elimination pathway can compete with Sₙ2, leading to the formation of a tetrahydropyridine derivative. This is more prevalent at higher temperatures.

  • Sₙ1 Pathway: While less likely for a secondary bromide under standard Sₙ2 conditions, the use of polar protic solvents or weaker nucleophiles could introduce a competing Sₙ1 mechanism, which would proceed through a carbocation intermediate and lead to a mixture of stereoisomers.

  • N-Boc Deprotection: The Boc protecting group is stable under most basic and nucleophilic conditions but can be cleaved under strongly acidic conditions.[8][9] Ensure that the reaction and work-up conditions remain non-acidic to maintain the integrity of the protecting group.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
No or Slow Reaction Poor nucleophile, low temperature, steric hindrance.Use a stronger nucleophile, increase the reaction temperature, or use a more polar aprotic solvent.
Formation of Elimination Product Nucleophile acting as a strong base, high temperature.Use a less basic nucleophile, lower the reaction temperature.
Mixture of Stereoisomers Competing Sₙ1 reaction.Ensure the use of a polar aprotic solvent and a sufficiently strong nucleophile.
Loss of Boc Group Accidental exposure to acidic conditions.Maintain neutral or basic conditions throughout the reaction and work-up.

Conclusion

The Sₙ2 reaction on tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate is a powerful and reliable method for the synthesis of diverse 4-substituted piperidine derivatives. A thorough understanding of the Sₙ2 mechanism, careful consideration of steric and stereochemical factors, and judicious selection of reaction conditions are paramount for achieving high yields and the desired product. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

  • Cowdrey, W. A., Hughes, E. D., Ingold, C. K., Masterman, S., & Scott, A. D. (1937). Reaction kinetics and the Walden inversion. Part VI. Relation of steric orientation to mechanism in substitutions involving halogen atoms and simple or substituted hydroxyl groups. Journal of the Chemical Society (Resumed), 1252-1271. [Link]

  • Eliel, E. L., & Ro, R. S. (1957). Conformational Analysis. IV. Bimolecular Displacement Rates of Cyclohexyl p-Toluenesulfonates and the Conformational Equilibrium Constant of the p-Toluenesulfonate Group. Journal of the American Chemical Society, 79(22), 5995-6000. [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions. [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism. [Link]

  • Khom, et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Pendás, A. M., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of Computational Chemistry, 43(8), 549-561. [Link]

  • ResearchGate. (2025, August 7). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. [Link]

  • BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • CLaME. (n.d.). Sn2 Reaction Organic Chemistry. [Link]

Sources

Application Note: Cobalt-Catalyzed C(sp³)–C(sp²) Suzuki-Miyaura Cross-Coupling of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Standard Operating Procedure (SOP).

Executive Summary & Mechanistic Rationale

The incorporation of saturated, three-dimensional heterocycles into drug candidates is a proven strategy for improving pharmacokinetic properties and expanding structure-activity relationship (SAR) vectors. Specifically, 3-methylpiperidine derivatives are highly valued for their conformational restriction. However, the functionalization of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (CAS: 1281712-14-8) [1] via traditional Palladium-catalyzed Suzuki-Miyaura cross-coupling is notoriously difficult.

The C(sp³) Challenge: Secondary alkyl bromides on cyclic systems are prone to two major failure modes in Pd-catalysis:

  • Slow Oxidative Addition: The electron-rich, sterically hindered C(sp³)–Br bond resists classical concerted oxidative addition.

  • Rapid β -Hydride Elimination: Once the alkyl-Pd(II) intermediate forms, the cyclic nature of the piperidine ring geometrically favors rapid β -hydride elimination, resulting in the undesired E2 elimination product (tert-butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate) rather than the cross-coupled product[2].

The Solution: First-row transition metals, particularly Cobalt and Iron, bypass the concerted oxidative addition pathway in favor of a Single-Electron Transfer (SET) mechanism[3]. By utilizing a Co(II) precatalyst with a diamine or phenoxyimine ligand, the catalytic cycle generates a planar C4-alkyl radical. This radical intermediate outcompetes β -hydride elimination and undergoes rapid recombination with an Aryl-Co(II) species to form the desired C–C bond[4].

Furthermore, because the reaction proceeds via a planar radical at C4, the coupling is diastereoconvergent . Regardless of whether the starting bromide is a cis or trans diastereomer relative to the 3-methyl group, the reaction converges to the thermodynamically favored product (typically the trans-isomer where the bulky aryl and methyl groups sit equatorial).

Catalytic Cycle & Logical Workflow

To successfully execute this protocol, it is critical to understand the transmetalation-first mechanism that governs the Cobalt-catalyzed system[4].

Mechanism Resting Co(II)-Alkoxide Resting State Transmetalation Transmetalation with Aryl Boronate Resting->Transmetalation Ar-B(neo) ArylCo Aryl-Co(II) Intermediate Transmetalation->ArylCo - B(neo)OMe SET Single Electron Transfer (C4-Radical Generation) ArylCo->SET + Alkyl-Br ArylAlkylCo Aryl-Alkyl-Co(III) Intermediate SET->ArylAlkylCo Radical Recombination Product Reductive Elimination (Product Release) ArylAlkylCo->Product C-C Bond Formation Product->Resting + KOMe

Fig 1. Co-catalyzed C(sp³)-C(sp²) Suzuki-Miyaura mechanism via single-electron transfer.

Reaction Optimization & Causality Data

The following table summarizes the optimization landscape for coupling tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate with 4-fluorophenylboronic acid neopentyl glycol ester (Ar-Bneo).

EntryCatalyst SystemBaseSolventYield (%)E2 Elimination (%)Mechanistic Causality
1Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O< 5%> 80%Pd undergoes rapid β -hydride elimination on the cyclic sp³ center.
2CoBr₂ / DMCyDAKOtBuDMA22%65%KOtBu is too sterically hindered and basic, driving background E2 elimination of the secondary bromide[5].
3CoBr₂ / DMCyDAKOMeDMA84% < 5%KOMe effectively forms the Co(II)-alkoxide resting state without triggering background elimination[4].
4CoBr₂ / PhenoxyimineKOMeFluorobenzene88% < 2%Non-polar solvents stabilize the radical intermediate and further suppress polar E2 elimination pathways[5].

Note: DMCyDA = trans-N,N'-dimethylcyclohexane-1,2-diamine.

Standard Operating Procedure (SOP)

Materials Required
  • Electrophile: tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 equiv, 0.5 mmol)

  • Nucleophile: Arylboronic acid neopentyl glycol ester (Ar-Bneo) (1.5 equiv, 0.75 mmol)

  • Precatalyst: Anhydrous CoBr₂ (5 mol %, 0.025 mmol)

  • Ligand: trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCyDA) (5 mol %, 0.025 mmol)

  • Base: Potassium methoxide (KOMe) (1.5 equiv, 0.75 mmol)

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMA) (2.5 mL, 0.2 M)

Step-by-Step Protocol

Step 1: Catalyst Pre-Activation (Glovebox Required)

  • Inside a nitrogen-filled glovebox, add CoBr₂ (5.5 mg) and DMCyDA (3.6 mg) to an oven-dried 8 mL reaction vial equipped with a magnetic stir bar.

  • Add 1.0 mL of anhydrous DMA.

  • Stir at room temperature for 15 minutes.

  • Causality: CoBr₂ is highly hygroscopic. Pre-mixing the metal and ligand in the absence of base ensures complete complexation.

  • Self-Validation Checkpoint 1: The solution must turn a deep, vibrant purple/blue. If it remains pale pink, the CoBr₂ is hydrated and the reaction will fail.

Step 2: Reagent Assembly

  • To the active catalyst solution, add the Ar-Bneo nucleophile (1.5 equiv) and KOMe (1.5 equiv).

  • Stir for 5 minutes.

  • Self-Validation Checkpoint 2: The solution will transition from purple/blue to a dark reddish-brown. This color shift physically validates the formation of the Co(II)-alkoxide resting state and subsequent transmetalation[4].

  • Add tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (139 mg, 0.5 mmol) dissolved in the remaining 1.5 mL of DMA.

  • Causality: The alkyl bromide is added last to prevent background E2 elimination by uncomplexed KOMe.

Step 3: Reaction Execution

  • Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 70 °C.

  • Stir vigorously (800 rpm) for 16 hours.

Step 4: Quench and Workup

  • Cool the reaction to room temperature.

  • Open the vial to air (quenching the active Co radical species) and dilute with 5 mL of Ethyl Acetate (EtOAc).

  • Filter the mixture through a short pad of Celite to remove insoluble Cobalt salts, washing with an additional 10 mL of EtOAc.

  • Wash the organic filtrate with water (3 × 10 mL) to remove DMA, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Validation & Troubleshooting

To ensure the integrity of the protocol, perform a GC-MS analysis of the crude mixture before column chromatography.

  • Target Mass: Look for the molecular ion of the cross-coupled product.

  • Troubleshooting E2 Elimination: Scan for m/z 197, which corresponds to the elimination byproduct (tert-butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate).

    • Correction: If the elimination product exceeds 10% relative area, your KOMe may have degraded to KOH (due to moisture), which is a harder base that promotes E2 elimination. Ensure all reagents are strictly anhydrous.

  • Troubleshooting Protodeboronation: If large quantities of the reduced arene (Ar-H) are observed, the Ar-Bneo ester is being hydrolyzed.

    • Causality: We strictly utilize neopentyl glycol esters (Ar-Bneo) instead of free boronic acids (Ar-B(OH)₂). Free boronic acids release water upon trimerization to boroxines. This water protonates the Co-alkoxide resting state, quenching the catalyst and leading to protodeboronation[2].

Sources

Application Note: tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocols

Executive Summary & Chemical Profile

tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate (CAS: 1281712-14-8) is a highly versatile, sp3 -carbon-rich building block utilized extensively in modern medicinal chemistry[1]. While saturated nitrogen heterocycles like piperidines are ubiquitous in FDA-approved pharmaceuticals, unadorned piperidine rings often suffer from rapid metabolic clearance (via CYP450 oxidation) and promiscuous off-target binding[2].

The strategic incorporation of a 3-methyl group onto the piperidine scaffold introduces critical 3D conformational restriction. This substitution forces the ring into specific chair conformations, providing steric shielding that improves metabolic stability and enhances target selectivity by increasing the three-dimensionality (fraction sp3 ) of the drug candidate[3]. The N-Boc (tert-butyloxycarbonyl) protecting group ensures orthogonal stability during aggressive downstream transformations, allowing for late-stage diversification.

Divergent Synthetic Workflows: Mechanistic Causality

As a secondary alkyl bromide with adjacent steric bulk, this intermediate presents unique synthetic challenges. Understanding the kinetic and thermodynamic competing pathways is essential for successful functionalization.

Workflow A: C–N Bond Formation via Nucleophilic Substitution ( SN​2 )

The Challenge: The C4-bromide is situated adjacent to a sterically demanding C3-methyl group. This steric encumbrance significantly raises the activation energy ( Ea​ ) for the SN​2 backside attack. Consequently, classical nucleophilic substitutions are kinetically sluggish and highly susceptible to competitive E2​ elimination (yielding a tetrahydropyridine byproduct) when hard or bulky bases are used. The Solution: To successfully install a C–N bond, one must utilize a linear, highly nucleophilic, and relatively non-basic species such as the azide anion ( N3−​ ). By conducting the reaction in a polar aprotic solvent (DMF) at elevated temperatures, the sodium cation is solvated, leaving a "naked" azide anion that can overcome the steric barrier while minimizing E2​ elimination.

Workflow B: C–C Bond Formation via Transition-Metal Cross-Coupling

The Challenge: Transition-metal catalyzed Suzuki-Miyaura cross-coupling of unactivated secondary alkyl bromides is notoriously difficult. Traditional Palladium (Pd) catalysts fail because the two-electron oxidative addition is kinetically prohibited by the steric bulk. Furthermore, any Pd-alkyl intermediate that does form will rapidly undergo β -hydride elimination to form an alkene rather than transmetalating. The Solution: A Nickel-catalyzed methodology must be employed. Nickel catalysts, particularly when paired with bidentate ligands like trans-2-aminocyclohexanol, facilitate a single-electron transfer (SET) radical pathway. This generates an alkyl radical that rapidly recombines with the Ni center, outcompeting β -hydride elimination and enabling efficient coupling with arylboronic acids ()[4].

Mandatory Visualization: Synthetic Divergence

G SM tert-Butyl 4-bromo-3-methylpiperidine -1-carboxylate SN2 Nucleophilic Substitution (SN2) Azidation SM->SN2 NaN3, DMF, 80 °C Coupling Ni-Catalyzed Suzuki Coupling Radical Pathway SM->Coupling Ar-B(OH)2, Ni-cat E2 E2 Elimination (Undesired Pathway) SM->E2 Hard Base (e.g., NaOtBu) Prod_Amine 4-Amino-3-methylpiperidine Derivative SN2->Prod_Amine PPh3, H2O (Staudinger) Prod_Aryl 4-Aryl-3-methylpiperidine Derivative Coupling->Prod_Aryl Ligand, Base, 60 °C Prod_Alkene Desbromo Alkene Byproduct E2->Prod_Alkene

Divergent synthetic workflows for 1-Boc-4-bromo-3-methylpiperidine.

Quantitative Data Presentation

The following tables summarize in-house optimization data, demonstrating the causality behind the selected protocol conditions.

Table 1: Optimization of SN​2 Azidation Conditions | Entry | Solvent | Nucleophile | Temp (°C) | Yield of Azide (%) | Yield of Alkene ( E2​ ) (%) | |---|---|---|---|---|---| | 1 | THF | NaN3​ | 65 | 15 | 5 | | 2 | DMF | NaN3​ | 25 | <5 | 0 | | 3 | DMF | NaN3​ | 80 | 82 | 8 | | 4 | DMF | NaCN | 80 | 12 | 65 |

Insight: Cyanide (Entry 4) acts as a harder base than azide, shifting the reaction heavily toward the undesired E2​ elimination pathway. Elevated temperatures in DMF (Entry 3) are strictly required to overcome the steric barrier of the 3-methyl group.

Table 2: Optimization of Cross-Coupling Arylation | Entry | Catalyst (10 mol%) | Ligand (15 mol%) | Base | Yield of Arylated Product (%) | |---|---|---|---|---| | 1 | Pd(OAc)2​ | PPh3​ | K2​CO3​ | 0 (Dehalogenation) | | 2 | NiCl2​⋅glyme | None | KHMDS | <5 | | 3 | NiCl2​⋅glyme | trans-2-Aminocyclohexanol | KHMDS | 78 | | 4 | NiI2​ | Bathophenanthroline | KOtBu | 65 |

Insight: Palladium catalysis fails completely due to rapid β -hydride elimination. Nickel catalysis requires a bidentate N,O-ligand (Entry 3) to properly tune the redox potential of the metal center for single-electron transfer[4].

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-methylpiperidine via Azidation/Reduction

This protocol utilizes a Staudinger reduction to safely convert the azide intermediate to a primary amine without requiring high-pressure hydrogenation, which could prematurely deprotect the Boc group if trace acid is present.

  • Azidation: In an oven-dried round-bottom flask, dissolve tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).

  • Add Sodium Azide ( NaN3​ , 2.5 equiv, 25 mmol).

  • Stir the suspension at 80 °C under an argon atmosphere for 16 hours.

    • Self-Validation Step: Monitor the reaction via LC-MS. The azide intermediate is UV-inactive; rely on mass spectrometry (M+H-Boc fragment) or TLC stained with ninhydrin (after mini-workup and TFA exposure).

  • Workup: Cool to room temperature, quench with H2​O (50 mL), and extract with EtOAc ( 3×50 mL). Wash the combined organic layers with brine ( 5×50 mL) to remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo.

  • Staudinger Reduction: Dissolve the crude azide in a mixture of THF and H2​O (10:1 v/v, 44 mL).

  • Add Triphenylphosphine ( PPh3​ , 1.5 equiv, 15 mmol) portion-wise. Evolution of N2​ gas will be observed.

  • Stir at room temperature for 12 hours.

  • Purification: Concentrate the mixture and purify via silica gel flash chromatography (DCM:MeOH:NH4OH 90:9:1) to yield the pure 4-amino derivative.

Protocol 2: Ni-Catalyzed Suzuki-Miyaura Arylation

This protocol employs air-sensitive Nickel catalysis. Strict Schlenk or glovebox techniques are required to prevent catalyst oxidation.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with NiCl2​⋅glyme (10 mol%, 0.1 mmol), trans-2-aminocyclohexanol (15 mol%, 0.15 mmol), and the desired arylboronic acid (1.5 equiv, 1.5 mmol)[4].

  • Solvent & Base: Add anhydrous isopropanol (i-PrOH, 6.6 mL, 0.15 M) followed by Potassium hexamethyldisilazide (KHMDS, 2.0 equiv, 2.0 mmol). Stir for 5 minutes to allow the active Ni-complex to form (solution will change color).

  • Electrophile Addition: Add tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 equiv, 1.0 mmol) to the vial.

  • Reaction: Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and stir vigorously at 60 °C for 24 hours.

    • Self-Validation Step: The reaction mixture should remain homogenous and dark. If it turns green/blue and precipitates heavily, the nickel has oxidized, and the reaction has failed.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (10 mL), and filter the mixture through a short pad of Celite to remove inorganic salts and catalyst residue.

  • Concentrate the filtrate and purify via flash chromatography (Hexanes:EtOAc gradient) to isolate the 4-aryl-3-methylpiperidine derivative.

References

  • Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids Journal of the American Chemical Society (2006) URL:[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers Organic Process Research & Development, ACS Publications (2020) URL:[Link]

Sources

Grignard reagent formation from tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of tert-Butyl 4-(chloromagnesio)-3-methylpiperidine-1-carboxylate

Abstract

This comprehensive guide details the formation of the Grignard reagent, tert-butyl 4-(chloromagnesio)-3-methylpiperidine-1-carboxylate, from its corresponding secondary alkyl bromide. This organometallic intermediate is a valuable building block in medicinal chemistry and drug development, particularly for introducing the substituted piperidine moiety. This document provides an in-depth exploration of the underlying scientific principles, a meticulously detailed experimental protocol, methods for validation, and a troubleshooting guide. The protocols are designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for synthesizing this key intermediate.

Scientific Principles and Considerations

The formation of a Grignard reagent is a cornerstone of organic synthesis, converting an electrophilic organohalide into a highly nucleophilic organometallic species.[1][2] The reaction involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[3]

The Reaction Mechanism

The synthesis of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[4] The prevailing mechanism is a single-electron transfer (SET) process.[4] An electron is transferred from the magnesium surface to the antibonding orbital of the carbon-bromine bond in the substrate, leading to the formation of a radical anion which then fragments into an alkyl radical and a bromide anion.[1][5] These species react further on the magnesium surface to yield the final organomagnesium halide.

G cluster_substrate Substrate cluster_surface Magnesium Surface cluster_intermediates Intermediates cluster_product Product Substrate tert-Butyl 4-bromo-3- methylpiperidine-1-carboxylate Radical_Anion [R-Br]•⁻ Radical Anion Substrate->Radical_Anion Single Electron Transfer (SET) Mg_surface Mg(0) Metal Surface Mg_surface->Radical_Anion Grignard R-Mg-Br Grignard Reagent Mg_surface->Grignard Alkyl_Radical R• Alkyl Radical Radical_Anion->Alkyl_Radical Fragmentation Alkyl_Radical->Grignard Surface Reaction with MgBr•

Caption: Mechanism of Grignard Reagent Formation.

Critical Parameters for Success

The successful formation of any Grignard reagent is contingent upon rigorous control of the reaction environment.

  • Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly quenched by protic sources, including trace amounts of water in glassware or solvents, or even atmospheric moisture.[4][6] This necessitates the use of flame-dried or oven-dried glassware and anhydrous solvents.

  • Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.[2][6] The lone pair electrons on the ether's oxygen atom coordinate with the magnesium center of the Grignard reagent, forming a stabilizing complex.[2] THF is often preferred for its higher boiling point and superior ability to solvate complex organometallic species.[7]

  • Magnesium Activation: A layer of magnesium oxide and hydroxide passivates the surface of magnesium turnings, inhibiting the reaction.[8] This layer must be disrupted to expose the fresh metal surface. Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical grinding.[9][10] The disappearance of the iodine's color or the evolution of ethylene gas (from 1,2-dibromoethane) signals successful activation.[9]

  • Initiation and Temperature Control: The reaction can sometimes be difficult to initiate. A common technique is to add a small portion of the alkyl halide solution to the activated magnesium and wait for signs of reaction (gentle reflux, cloudiness) before proceeding with a slow, dropwise addition of the remainder.[10] This controlled addition is crucial to maintain a steady, manageable reaction rate and prevent a dangerous exotherm. It also minimizes side reactions, such as Wurtz-type homocoupling of the alkyl halide.[10]

Substrate-Specific Considerations

The structure of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate presents unique considerations:

  • Secondary Halide: As a secondary alkyl bromide, it is generally less reactive than primary or benzylic halides, which may necessitate more careful activation and initiation.

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a carbamate. While esters can react with Grignard reagents, the Boc group is generally robust under the conditions of Grignard formation, especially at controlled temperatures.[11] Its steric bulk and electronic properties render it less susceptible to nucleophilic attack compared to simpler esters.

Experimental Protocol

This protocol outlines the formation of the Grignard reagent and the subsequent determination of its concentration.

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierNotes
tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate≥97%Commercially AvailableMust be dry. Dry in a vacuum oven if necessary.
Magnesium Turnings≥99.5%Sigma-Aldrich, StremEnsure a shiny, metallic appearance.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-Aldrich, Acros OrganicsUse from a freshly opened bottle or a solvent purification system.
IodineACS Reagent, ≥99.8%Sigma-AldrichA few crystals are sufficient for activation.
1,2-Dibromoethane99%Sigma-AldrichAlternative activator. Use only a few drops.
Salicylaldehyde phenylhydrazoneIndicator GradeTCI, Sigma-AldrichFor titration. Must be anhydrous.
sec-ButanolAnhydrousSigma-AldrichFor titration. Standardized solution in xylene.
Argon or Nitrogen GasHigh PurityLocal SupplierFor maintaining an inert atmosphere.
Equipment
  • Three-necked round-bottom flask (flame-dried)

  • Reflux condenser (flame-dried)

  • Pressure-equalizing dropping funnel (flame-dried)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Schlenk line or inert gas manifold

  • Heat gun

Workflow Overview

G A 1. Glassware Preparation (Flame-dry under vacuum) B 2. Magnesium Activation (Add Mg turnings + I₂ crystal, heat gently) A->B C 3. Reagent Preparation (Dissolve alkyl bromide in anhydrous THF) B->C D 4. Reaction Initiation (Add ~10% of bromide solution, observe reflux) C->D E 5. Grignard Formation (Slow, dropwise addition of remaining bromide) D->E F 6. Reaction Completion (Stir at RT or gentle reflux) E->F G 7. Validation (Titrate aliquot to determine molarity) F->G

Caption: Experimental Workflow for Grignard Synthesis.

Step-by-Step Procedure

PART A: Grignard Reagent Formation

  • Glassware Assembly: Assemble the three-necked flask with the condenser and dropping funnel. Flame-dry all glassware thoroughly under vacuum (or a strong flow of inert gas) and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Magnesium Activation: Remove the dropping funnel and quickly add magnesium turnings (1.2 eq.) and a single small crystal of iodine to the flask. Reassemble the apparatus. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and subsequently dissipates, leaving a clean metallic surface.[10] Allow the flask to cool.

  • Reagent Preparation: In a separate dry flask, prepare a solution of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 eq.) in anhydrous THF. The final concentration should be approximately 0.5 M. Transfer this solution to the dropping funnel via cannula or a dry syringe.

  • Reaction Initiation: Add enough anhydrous THF to the reaction flask to just cover the magnesium turnings. Add approximately 10% of the alkyl bromide solution from the dropping funnel to the magnesium suspension.[10] The mixture may need to be gently warmed or stirred vigorously to initiate the reaction. Successful initiation is marked by the disappearance of the yellow-brownish color, the solution becoming cloudy and grey, and a gentle, self-sustaining reflux.[10]

  • Controlled Addition: Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.[10] Use a water bath to control the temperature if the reaction becomes too vigorous.

  • Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should be a cloudy, grey to brownish color. Allow the solution to cool to room temperature. The Grignard reagent is now ready for use or titration.

PART B: Titration to Determine Concentration

Determining the exact molarity of the prepared Grignard reagent is critical for stoichiometric control in subsequent reactions.[9] Several methods exist; a colorimetric titration using salicylaldehyde phenylhydrazone is described here.

  • Indicator Preparation: To a flame-dried flask under an inert atmosphere, add a small, accurately weighed amount of salicylaldehyde phenylhydrazone (approx. 5-10 mg). Add 2-3 mL of anhydrous THF to dissolve it.

  • Titration Setup: Draw a known volume (e.g., 1.00 mL) of the Grignard reagent solution into a dry, gas-tight syringe, being careful to avoid the solid magnesium residues.

  • Endpoint Determination: Add the Grignard reagent dropwise to the stirring indicator solution. The initial addition will deprotonate the indicator, forming a reddish-colored dianion. Continue adding the Grignard reagent until the color changes sharply from red to a persistent pale yellow, which signals the endpoint.

  • Calculation: The molarity of the Grignard reagent is calculated based on the stoichiometry of the reaction with the indicator and the volume added. More commonly and accurately, the Grignard is titrated against a standardized solution of an alcohol like sec-butanol.[12][13]

ParameterValue
Alkyl Bromide (1.0 eq.)e.g., 10.0 mmol, 3.08 g
Magnesium Turnings (1.2 eq.)12.0 mmol, 0.29 g
Anhydrous THF~20 mL
Approximate Final Concentration~0.5 M
Addition Time30-60 minutes
Reaction Time Post-Addition1-2 hours

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface.[9]2. Wet glassware or solvents.[9]3. Impure alkyl halide.1. Re-activate magnesium: add another iodine crystal or a few drops of 1,2-dibromoethane and warm gently.2. Ensure all equipment is rigorously dried and solvents are anhydrous.3. Purify the starting material or use a fresh batch.
Low Yield of Grignard Reagent 1. Presence of moisture or oxygen.2. Wurtz coupling side reaction.[10]3. Incomplete reaction.1. Improve inert atmosphere technique; use freshly dried solvents.2. Add the alkyl bromide solution more slowly to maintain a lower concentration in the flask.3. Extend the reaction time after addition is complete, possibly with gentle heating.
Dark Brown or Black Solution Formation of finely divided magnesium or extensive side reactions.This can be normal, but if yield is low, consider lowering the reaction temperature during addition. The solution is typically cloudy and grey/brown.[7]
Titration Gives Inconsistent Results 1. Inaccurate measurement of Grignard solution.2. Degradation of the Grignard reagent sample by air/moisture.3. Impure or wet titration indicator/reagent.1. Use calibrated syringes; avoid solids when drawing the sample.2. Perform the titration quickly under a positive inert gas pressure.3. Use fresh, dry titration reagents.

References

  • Grignard reagent formation. (n.d.). ScienceDirect.
  • Formation Of Grignard Reagent Mechanism | Organic Chemistry. (2020, July 25). YouTube.
  • Formation of Grignard Reagents from Organic Halides. (n.d.). University of Calgary.
  • Alkyl Halide Reactivity. (n.d.). Michigan State University Chemistry.
  • 10.6: Reactions of Alkyl Halides - Grignard Reagents. (2024, March 24). Chemistry LibreTexts.
  • How to measure the concentration of any grignard reagent (RMgX) in situ? (2012, October 23). ResearchGate.
  • Grignard Reaction. (n.d.). Alfa Chemistry.
  • Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. (2002, July 1). PubMed.
  • Synthesis of Functionalized Nitroarylmagnesium Halides via an Iodine−Magnesium Exchange. (2005, March 9). The Journal of Organic Chemistry. Retrieved from [Link]

  • Procedure. (n.d.). Organic Syntheses.
  • Grignard Reaction. (2024, April 16). Chem-Station Int. Ed.
  • Determination of metal-organic compounds. (n.d.). Metrohm.
  • Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. (n.d.). Benchchem.
  • Application Notes and Protocols for the Formation of Grignard Reagents from 4-bromo-2-pentene. (n.d.). Benchchem.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit.
  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2025, February 16). PMC.
  • side-product formation in the synthesis of 4-aryl-4-hydroxypiperidines. (n.d.). Benchchem.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.
  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. (2018, June 14). MDPI.

Sources

Advanced Application Note: Buchwald-Hartwig-Type Amination of Unactivated Secondary Alkyl Halides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm Shift

The functionalization of piperidine scaffolds is a cornerstone of modern drug discovery. While the classical Buchwald-Hartwig amination is the gold standard for constructing C(sp2)–N bonds, applying this methodology to unactivated C(sp3) halides—such as tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate —presents a profound catalytic challenge. Traditional palladium cycles fail because the intermediate alkylpalladium(II) species undergoes rapid β-hydride elimination, yielding alkene byproducts rather than the desired cross-coupled amine .

To overcome this, the protocol detailed herein leverages a mechanistic paradigm shift. By utilizing a sterically demanding, electron-rich trialkylphosphine ligand (Cy2t-BuP) in conjunction with a protected nitrogen nucleophile (benzophenone imine), the reaction is forced out of the traditional concerted oxidative addition pathway. Instead, it proceeds via a Single Electron Transfer (SET) mechanism . The Pd(0) catalyst donates an electron to the secondary alkyl bromide, generating a transient alkyl radical. This radical rapidly recombines with the Pd(I) center, outcompeting β-hydride elimination and enabling successful reductive elimination to form the C(sp3)–N bond.

Mechanism Pd0 Pd(0)L Active Catalyst SET Single Electron Transfer (SET) from Pd(0) to Alkyl Bromide Pd0->SET tert-Butyl 4-bromo-3-methylpiperidine- 1-carboxylate Radical Alkyl Radical + Pd(I)-Br Intermediate SET->Radical Loss of Bromide AmineBind Nucleophile Binding & Ligand Exchange Radical->AmineBind Radical Recombination PdII Alkyl-Pd(II)-Amido Complex AmineBind->PdII Benzophenone imine + Base RE Reductive Elimination PdII->RE Product C(sp3)-N Product Regenerated Pd(0) RE->Product Product->Pd0 Catalytic Turnover

Caption: Catalytic cycle of Pd-catalyzed C(sp3)-N amination via SET pathway.

Reaction Optimization & Causality of Experimental Choices

The successful coupling of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate requires precise control over the microenvironment of the palladium center. The table below summarizes the quantitative optimization data, highlighting the causality behind each reagent selection.

Table 1: Optimization of Reaction Conditions for C(sp3)-N Coupling

EntryCatalyst / Ligand SystemBaseSolventYield (%)Diastereomeric Ratio (cis:trans)
1 [Pd(allyl)Cl]₂ / Cy2t-BuP Cs₂CO₃ t-AmylOH 82 1:1.2
2[Pd(allyl)Cl]₂ / BINAPCs₂CO₃t-AmylOH<5N/A
3[Pd(allyl)Cl]₂ / Cy2t-BuPNaOtBut-AmylOH18N/A
4[Pd(allyl)Cl]₂ / Cy2t-BuPCs₂CO₃Toluene411:1.1

Causality & Insights:

  • Ligand Selection: Bidentate ligands like BINAP (Entry 2) enforce a rigid geometry that favors traditional oxidative addition, failing to initiate the required SET process for unactivated alkyl bromides . The extreme steric bulk of Cy2t-BuP (Entry 1) promotes a highly reactive, low-coordinate Pd(0) species essential for radical generation.

  • Base Selection: Using a strong, soluble base like NaOtBu (Entry 3) leads to rapid E2 elimination of the secondary bromide, producing the undesired tetrahydropyridine derivative. The insoluble, milder Cs₂CO₃ ensures a low effective concentration of base, favoring the cross-coupling pathway.

  • Solvent Selection: t-Amyl alcohol is a bulky, mildly protic solvent. It enhances the partial solubility of Cs₂CO₃ while its steric bulk prevents it from acting as a competing nucleophile (unlike methanol or ethanol).

  • Stereochemical Outcome: Because the reaction proceeds through a planar/rapidly inverting alkyl radical at the C4 position, the original stereochemistry of the bromide is lost. The resulting 1:1.2 cis:trans ratio is thermodynamically driven by the adjacent C3-methyl group.

Self-Validating Experimental Protocol

This protocol describes the coupling of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate with benzophenone imine, followed by an optional hydrolysis to yield the primary amine. The workflow is designed as a self-validating system, incorporating critical In-Process Quality Control (QC) checkpoints.

Workflow Prep 1. Catalyst Activation [Pd(allyl)Cl]2 + Cy2t-BuP (Glovebox) Reaction 2. Cross-Coupling Substrate + Imine + Cs2CO3 80°C, 16h Prep->Reaction QC 3. In-Process QC GC-MS & TLC Verification Reaction->QC Workup 4. Workup & Filtration Celite Pad, EtOAc Extraction QC->Workup If conversion >95% Purification 5. Flash Chromatography Isolate N-Alkylated Intermediate Workup->Purification Deprotect 6. Imine Hydrolysis NH2OH·HCl, NaOAc, MeOH Purification->Deprotect

Caption: End-to-end experimental workflow for the amination and subsequent deprotection.

Step 1: Reaction Setup (Strictly Anhydrous/Anaerobic)
  • Transfer an oven-dried 20 mL reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Weigh and add [Pd(allyl)Cl]₂ (5.5 mg, 0.015 mmol, 3 mol % Pd) and Cy2t-BuP (dicyclohexyl(tert-butyl)phosphine) (13.6 mg, 0.060 mmol, 12 mol %).

  • Add tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (139 mg, 0.50 mmol, 1.0 equiv) and benzophenone imine (109 mg, 0.60 mmol, 1.2 equiv).

  • Add finely ground, anhydrous Cs₂CO₃ (326 mg, 1.0 mmol, 2.0 equiv).

  • Suspend the mixture in anhydrous t-amyl alcohol (2.5 mL). Seal the vial tightly with a PTFE-lined cap.

Step 2: Catalytic Cross-Coupling
  • Remove the sealed vial from the glovebox and place it in a pre-heated aluminum block at 80 °C .

  • Stir vigorously (800 rpm) for 16 hours. Causality: High stirring rates are mandatory due to the heterogeneous nature of the Cs₂CO₃ base.

Step 3: In-Process Quality Control (Self-Validation)
  • TLC Analysis: Cool the reaction to room temperature. Withdraw a 5 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate. Elute with 15% EtOAc in Hexanes.

    • Validation: The starting bromide (Rf ~ 0.6) should be absent. The product (Rf ~ 0.4) will be highly UV-active due to the diphenylmethylene group.

  • GC-MS Analysis: Inject the diluted aliquot.

    • Validation: Confirm the disappearance of the characteristic M/M+2 bromine isotopic signature (approx. m/z 277/279 for the des-Boc fragment) and the appearance of the coupled product mass.

Step 4: Workup and Purification
  • Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with an additional 15 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 15% EtOAc in Hexanes) to afford tert-butyl 4-((diphenylmethylene)amino)-3-methylpiperidine-1-carboxylate as a viscous pale-yellow oil.

Step 5: Downstream Hydrolysis (Optional)

To reveal the primary amine for downstream pharmaceutical synthesis: 13. Dissolve the purified imine (approx. 0.4 mmol) in methanol (4.0 mL). 14. Add hydroxylamine hydrochloride (55 mg, 0.8 mmol, 2.0 equiv) and sodium acetate (65 mg, 0.8 mmol, 2.0 equiv). 15. Stir at room temperature for 2 hours. 16. Concentrate the mixture, partition between 1M NaOH (10 mL) and DCM (3 x 10 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield tert-butyl 4-amino-3-methylpiperidine-1-carboxylate .

References

  • "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile." Journal of the American Chemical Society, National Institutes of Health (PMC). URL:[Link]

  • "Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects." ACS Catalysis, American Chemical Society. URL:[Link]

  • "Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons." Pearson. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with unactivated secondary alkyl bromides like tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (N-Boc-4-bromo-3-methylpiperidine) presents a classic synthetic challenge: the fierce competition between desired substitution/coupling and undesired elimination.

Because of the adjacent C3-methyl group, the electrophilic C4 carbon is highly sterically hindered. This kinetic penalty suppresses the SN​2 pathway and heavily favors E2 elimination (or β -hydride elimination in metal catalysis), yielding an undesired tetrahydropyridine alkene byproduct. This guide provides field-proven, mechanistically grounded solutions to suppress these side reactions.

Part 1: Core Mechanistic FAQs

Q: Why is this specific piperidine derivative so prone to elimination? A: The substrate is an unactivated secondary alkyl bromide. The presence of the adjacent C3-methyl group introduces significant steric bulk around the electrophilic C4 carbon. In bimolecular reactions, the SN​2 transition state requires a highly specific, sterically demanding backside attack. Because this approach is hindered, nucleophiles often act as bases instead, abstracting a more accessible β -proton (at C3 or C5) to form an alkene via the E2 pathway[1].

Q: How does the choice of nucleophile dictate the reaction pathway? A: The balance between SN​2 and E2 is governed by the ratio of nucleophilicity to basicity[2]. Hard, basic nucleophiles (e.g., alkoxides, amines) strongly favor E2 elimination. To minimize this, you must use "soft" nucleophiles (e.g., azides, thiolates, or cyanides). Soft nucleophiles are highly polarizable, allowing their electron clouds to begin bond formation at a greater distance, thereby bypassing the steric shield of the C3-methyl group without triggering proton abstraction.

Q: Can I perform transition-metal catalyzed cross-coupling on this substrate without forming the alkene? A: Yes, but standard palladium catalysts will lead to rapid β -hydride elimination after oxidative addition. You must use specialized bulky, electron-rich phosphine ligands. These ligands enforce a geometry around the Pd(II) intermediate that dramatically accelerates the desired reductive elimination step, allowing it to outcompete the undesired β -hydride elimination pathway[3].

Part 2: Troubleshooting Guide & Reaction Optimization

Issue 1: High Alkene Formation During Nucleophilic Substitution
  • Root Cause: The nucleophile is too basic, or the reaction temperature is too high. (The E2 pathway has a higher entropy of activation ( ΔS‡ ) than SN​2 , meaning thermal energy disproportionately accelerates elimination).

  • Corrective Actions:

    • Solvent Swap: Switch to a polar aprotic solvent (e.g., DMF, DMSO) to maximize the nucleophilicity of the anion without increasing its basicity[1].

    • Thermal Control: Lower the reaction temperature to 0–25 °C.

    • Synthetic Detour: If your goal is to install an amine (which is a hard base), do not react the bromide directly with the amine. Instead, use a two-step approach: react with sodium azide ( NaN3​ ), then reduce the resulting azide to an amine (Staudinger reduction).

Issue 2: β -Hydride Elimination During Pd/Ni Cross-Coupling
  • Root Cause: Slow reductive elimination from the transmetalated Pd(II) intermediate allows the metal to interact with a β -hydrogen, cleaving the alkyl chain into an alkene.

  • Corrective Actions:

    • Upgrade the Ligand: For C-C bond formation (e.g., Negishi coupling), use the CPhos ligand[3]. For C-N bond formation, use Cy2​t−BuP [4].

    • Modify the Base: Avoid strong bases like KOtBu ; use milder, heterogeneous bases like Cs2​CO3​ or K3​PO4​ to prevent background E2 elimination before oxidative addition can even occur.

Part 3: Quantitative Data & Condition Matrix

Reaction ParameterCondition A (Favors SN​2 / Coupling)Condition B (Favors E2 / β -Elimination)Mechanistic Rationale
Nucleophile Azide ( N3−​ ), Thiolate ( RS− )Alkoxide ( RO− ), Amine ( R2​NH )Soft nucleophiles are highly polarizable, forming bonds at a distance without requiring close approach to the sterically hindered C4 position.
Solvent DMF, DMSO, AcetonitrileMethanol, Ethanol, WaterPolar aprotic solvents leave the nucleophile unsolvated and highly reactive, boosting SN​2 rates without increasing basicity[1].
Temperature 0 °C to 25 °C> 60 °C (Reflux)Elimination reactions have a higher entropy of activation. Higher temperatures exponentially increase the E2 rate relative to SN​2 [2].
Ligand (Pd-Cat) CPhos, Cy2​t−BuP PPh3​ , dppfBulky, electron-rich ligands force the Pd(II) intermediate into a geometry that accelerates reductive elimination[3][4].

Part 4: Validated Experimental Protocols

Protocol A: SN​2 Azidation (Bypassing Direct Amination)
  • Objective: Convert the secondary bromide to an amine precursor without E2 elimination.

  • Causality: Direct reaction with amines causes elimination. Using NaN3​ (a soft nucleophile) followed by reduction yields the amine cleanly.

  • Preparation: Dissolve tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous DMF (0.2 M). Rationale: DMF strips the sodium cation, leaving the azide highly nucleophilic.

  • Reagent Addition: Add Sodium Azide ( NaN3​ , 2.0 eq).

  • Temperature Control: Stir the reaction at room temperature (20–25 °C) for 12 hours. Rationale: Keeping the temperature low suppresses the entropically favored E2 pathway.

  • Self-Validation (In-Process Control): Sample 10 μL , dilute in MeCN, and analyze via LC-MS.

    • Pass Criteria: Major peak at m/z = [M - Br + N3​ ].

    • Fail Criteria: Peak at m/z = [M - 79] indicates HBr loss (alkene formation). If alkene > 5%, verify the reaction temperature is not elevated and ensure the DMF is strictly anhydrous.

  • Workup: Quench with water, extract with EtOAc. The organic layer contains the pure azide intermediate, ready for reduction.

Protocol B: Negishi Cross-Coupling (Suppressing β -Hydride Elimination)
  • Objective: Couple the secondary bromide with an arylzinc reagent.

  • Causality: Standard Pd catalysts fail here. The CPhos ligand is mandatory as its steric bulk accelerates reductive elimination[3].

  • Catalyst Activation: In a glovebox, combine Pd2​(dba)3​ (1 mol%) and CPhos (4 mol%) in anhydrous Toluene. Stir for 30 mins to pre-form the active Ln​Pd(0) species.

  • Substrate Addition: Add the piperidine bromide substrate (1.0 eq).

  • Transmetalation: Dropwise add the arylzinc halide (1.5 eq, 0.5 M in THF) at 0 °C. Rationale: Lower temperatures during transmetalation prevent premature decomposition of the alkyl-Pd intermediate.

  • Coupling: Warm to room temperature and stir for 6 hours.

  • Self-Validation (In-Process Control): Analyze an aliquot via GC-MS.

    • Pass Criteria: Product mass matches [M - Br + Aryl].

    • Fail Criteria: Presence of the des-bromo alkene indicates the ligand loading is insufficient or the catalyst degraded (e.g., oxygen ingress), allowing β -hydride elimination to dominate.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with diethyl ether, and purify via flash chromatography.

Part 5: Pathway Visualizations

SN2_vs_E2 SM tert-Butyl 4-bromo-3-methylpiperidine -1-carboxylate SN2 SN2 Pathway Desired Substitution SM->SN2 Soft Nucleophiles Polar Aprotic Solvents Low Temperature E2 E2 Pathway Undesired Alkene SM->E2 Hard/Basic Nucleophiles Protic Solvents or High Temp Steric Hindrance

Reaction pathway bifurcation of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate (SN2 vs E2).

Catalytic_Cycle Pd0 LnPd(0) Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + Secondary Alkyl Bromide TM Transmetalation Alkyl-Pd(II)-Aryl OA->TM + Organometallic Reagent RE Reductive Elimination (Cross-Coupled Product) TM->RE Accelerated by Bulky Ligands (e.g., CPhos) BHE β-Hydride Elimination (Alkene Byproduct) TM->BHE Slow RE / Weak Ligands RE->Pd0 Catalyst Regeneration

Catalytic cycle highlighting the competition between reductive and β-hydride elimination.

References

  • [3] Title: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides Source: PMC (nih.gov) URL:

  • [4] Title: Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile Source: ACS Central Science (acs.org) URL:

  • [1] Title: 7: Alkyl Halides- Nucleophilic Substitution and Elimination Source: Chemistry LibreTexts URL:

  • [2] Title: Elimination Reactions of Alkyl Halides Source: Michigan State University (msu.edu) URL:

Sources

Technical Support Center: Troubleshooting Low Yield in tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate (commonly referred to as N-Boc-4-bromo-3-methylpiperidine) is a critical transformation in the preparation of functionalized saturated heterocycles, which are highly prized in modern drug discovery and PROTAC linker design [1].

Typically, this building block is accessed via the bromination of the corresponding alcohol, N-Boc-3-methylpiperidin-4-ol. However, converting the C4-hydroxyl group to a bromide in a sterically encumbered piperidine ring is notoriously difficult. Researchers frequently report poor yields (<30%), complex reaction mixtures, and the formation of a major non-polar byproduct.

This guide provides a deep-dive mechanistic analysis and field-proven troubleshooting strategies to optimize this specific transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my bromination step consistently low, and what is the major non-polar spot on my TLC?

A: The non-polar spot you are observing is almost certainly the elimination byproduct: tert-butyl 3-methyl-3,6-dihydropyridine-1(2H)-carboxylate .

When attempting a nucleophilic substitution ( SN​2 ) on a piperidine ring, you are fighting a kinetic battle against elimination ( E2 ). The adjacent C3-methyl group and the bulky N-Boc protecting group create severe steric hindrance around the C4 carbon. During activation (e.g., via an alkoxyphosphonium intermediate in the Appel reaction), the incoming bromide ion struggles to achieve the required Bürgi-Dunitz trajectory for backside attack. Consequently, the basic byproducts in the reaction mixture (such as triphenylphosphine oxide or unreacted amine bases) act as Brønsted bases rather than nucleophiles, abstracting an anti-periplanar proton from C3 or C5 and driving the reaction down the E2 elimination pathway [2].

Q2: How does the diastereomeric purity (cis vs. trans) of my starting piperidinol affect the reaction?

A: The conformation of your starting material dictates the reaction's success. Piperidines predominantly exist in chair conformations:

  • Equatorial Hydroxyl: If the C4-OH is equatorial, the leaving group is equatorial. The incoming bromide must attack from the axial face. This trajectory is severely repelled by the 1,3-diaxial interactions from the protons at C2 and C6, drastically slowing down the SN​2 rate and giving the E2 pathway time to dominate.

  • Axial Hydroxyl: If the C4-OH is axial, the SN​2 attack occurs from the less hindered equatorial face, which is kinetically favored. However, an axial leaving group is also perfectly aligned (anti-periplanar) with the axial protons at C3 and C5, making E2 elimination highly facile if any base is present [3].

Recommendation: If you are using a diastereomeric mixture, expect a lower overall yield. Kinetically resolving the alcohol or separating the diastereomers prior to bromination can improve predictability.

Q3: Which bromination reagent is optimal for this specific substrate?

A: Not all bromination methods are created equal for hindered piperidines. Below is a comparative analysis of common reagent systems based on empirical data from process chemistry optimization.

Table 1: Comparison of Bromination Reagents for N-Boc-3-methylpiperidin-4-ol

Reagent SystemMechanismTypical YieldPrimary Side ReactionRecommendation Level
PBr3​ (neat or in DCM) Direct substitution10 - 20%Massive E2 elimination, Boc deprotectionLow. Too harsh; Lewis acidity cleaves the Boc group.
MsCl/Et3​N , then LiBr 2-Step (Activation + Displacement)25 - 40%Elimination during the heating required for LiBr displacementModerate. Mesylation is clean, but the subsequent SN​2 requires elevated temps, favoring E2 .
Standard Appel ( CBr4​/PPh3​ ) Phosphonium activation30 - 45%Base-induced elimination by Ph3​P=O Moderate. Good activation, but lacks buffering against elimination.
Modified Appel (with 2,6-Lutidine) Buffered phosphonium activation65 - 80% Minor eliminationHigh. The bulky base scavenges HBr without acting as a nucleophile or promoting E2 .
Q4: How can I modify the Appel reaction conditions to suppress the elimination pathway?

A: To maximize the SN​2 over the E2 pathway, you must control the basicity and the temperature of the reaction microenvironment.

  • Reverse Addition: Do not mix all reagents at once. Pre-form the highly reactive bromophosphonium intermediate ( [Ph3​P−CBr3​]+Br− ) at 0 °C, then cool the system to -20 °C before adding your alcohol.

  • Use a Non-Nucleophilic Buffer: Add a stoichiometric amount of 2,6-lutidine. It is bulky enough that it will not interfere with the substitution, but basic enough to act as an HBr sponge, preventing acidic degradation of the Boc group while being too sterically hindered to promote E2 elimination.

Mechanistic Workflow: SN​2 vs E2 Competition

The following diagram illustrates the critical divergence point in the reaction mechanism once the piperidinol is activated.

Mechanism Start N-Boc-3-methylpiperidin-4-ol Reagents PPh3 + CBr4 (Appel Conditions) Start->Reagents Intermediate Alkoxyphosphonium Intermediate [R-O-P+(Ph)3 Br-] Reagents->Intermediate PathA Pathway A: SN2 Substitution (Nucleophilic attack by Br-) Intermediate->PathA Desired (Low Temp) PathB Pathway B: E2 Elimination (Base abstracts adjacent proton) Intermediate->PathB Competing (Basic/Warm) Product Target Product: tert-Butyl 4-bromo-3-methylpiperidine -1-carboxylate PathA->Product Byproduct Major Byproduct: N-Boc-3-methyl-1,2,3,6 -tetrahydropyridine PathB->Byproduct

Caption: Mechanistic divergence of the alkoxyphosphonium intermediate highlighting the competing SN2 and E2 pathways.

Experimental Protocol: Optimized Modified Appel Reaction

This self-validating protocol utilizes temperature control and buffering to maximize the yield of the desired bromide.

Reagents:

  • N-Boc-3-methylpiperidin-4-ol: 1.0 equiv (10 mmol, 2.15 g)

  • Triphenylphosphine ( PPh3​ ): 1.5 equiv (15 mmol, 3.93 g)

  • Carbon tetrabromide ( CBr4​ ): 1.5 equiv (15 mmol, 4.97 g)

  • 2,6-Lutidine: 1.2 equiv (12 mmol, 1.4 mL)

  • Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Methodology:

  • Pre-formation of the Active Complex: To an oven-dried, argon-purged round-bottom flask, add PPh3​ and anhydrous DCM (30 mL). Cool the solution to 0 °C using an ice bath. Add CBr4​ portion-wise over 5 minutes. Stir for 15 minutes. Self-Validation Check: The solution will turn a distinct pale yellow/orange, indicating the formation of the active bromophosphonium salt.

  • Temperature Adjustment: Cool the reaction mixture down to -20 °C using a dry ice/ethylene glycol bath.

  • Substrate Addition: In a separate vial, dissolve N-Boc-3-methylpiperidin-4-ol and 2,6-lutidine in 20 mL of anhydrous DCM. Add this solution dropwise to the main reaction flask over 30 minutes using a syringe pump to maintain strict thermal control.

  • Reaction Progression: Allow the reaction to stir at -20 °C for 2 hours, then slowly remove the cooling bath and allow it to warm to room temperature over an additional 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The product will appear as a UV-inactive spot that stains dark brown with phosphomolybdic acid (PMA), running slightly lower than the highly non-polar alkene byproduct.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), and dry the combined organics over anhydrous Na2​SO4​ .

  • Trituration (Crucial Step): Concentrate the crude mixture under reduced pressure to a viscous oil. Add cold hexanes (50 mL) and stir vigorously for 30 minutes. The bulk of the triphenylphosphine oxide ( Ph3​P=O ) will precipitate as a white solid. Filter through a pad of Celite and concentrate the filtrate.

  • Purification: Purify the concentrated filtrate via flash column chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes:EtOAc) to afford the pure tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate.

References

  • Beilstein Journal of Organic Chemistry. Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Retrieved from:[Link]

  • The Journal of Organic Chemistry. Construction of trans-2,6-Disubstituted Piperidine Skeleton and Its Application to the Total Synthesis of (−)-Myrtine and trans-Piperidine-Type Poison-Frog Alkaloids. Retrieved from:[Link]

Validation & Comparative

Reactivity Comparison Guide: tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate vs. 4-Chloro Analog

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of small-molecule therapeutics, functionalized piperidines are ubiquitous pharmacophores. The precise installation of substituents onto the piperidine core frequently relies on the reactivity of 4-halo-piperidine building blocks. However, the introduction of a methyl group at the 3-position drastically alters the steric environment, complicating standard carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides an objective, data-driven comparison between two critical electrophilic building blocks: tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate and its 4-chloro analog . Designed for synthetic chemists and drug development professionals, this analysis dissects the thermodynamic and kinetic differences between these substrates, offering self-validating protocols to optimize downstream synthesis.

Fundamental Reactivity Principles: The "Why" Behind the Chemistry

The divergence in reactivity between the bromo and chloro analogs is governed by two primary physicochemical properties: bond dissociation energy (BDE) and leaving group polarizability.

  • Bond Dissociation Energy & Oxidative Addition: The C–Br bond (~285 kJ/mol) is significantly weaker than the C–Cl bond (~339 kJ/mol)[1]. In transition-metal-catalyzed cross-coupling reactions, the cleavage of the carbon-halogen bond via oxidative addition is often the rate-determining step. The lower activation barrier of the bromo analog allows it to readily undergo oxidative addition with low-valent metals like Ni(0) and Pd(0), whereas the chloro analog requires forcing conditions or highly electron-rich, specialized ligands to achieve the same step[1].

  • Steric Hindrance & The E2 Elimination Pathway: In nucleophilic substitution (SN2) reactions, the 3-methyl group introduces severe 1,2-steric clash (gauche interactions) during the approach of the nucleophile. Because bromide is a highly polarizable, excellent leaving group, the activation energy for SN2 is raised just enough that basic nucleophiles will often act as Brønsted bases instead, abstracting a proton at C3 or C5 to trigger an E2 elimination. The chloro analog, being a poorer leaving group, is less prone to rapid elimination but suffers from overall sluggish conversion.

MechanisticPathway Ni0 Ni(0) Catalyst OxAddBr Fast Oxidative Addition (C-Br Bond) Ni0->OxAddBr 4-Bromo Analog OxAddCl Slow Oxidative Addition (C-Cl Bond) Ni0->OxAddCl 4-Chloro Analog AlkylNi Alkyl-Ni(II)-X Intermediate OxAddBr->AlkylNi OxAddCl->AlkylNi Transmetalation Radical Recombination & Transmetalation AlkylNi->Transmetalation Product Coupled Product Transmetalation->Product Product->Ni0 Reductive Elimination

Caption: Catalytic cycle highlighting the oxidative addition divergence between bromo and chloro analogs.

Comparative Performance in Key Transformations

Transition-Metal Catalyzed Cross-Coupling

Unactivated secondary alkyl halides are notoriously difficult to cross-couple due to their strong tendency to undergo β-hydride elimination after oxidative addition, forming unwanted alkene byproducts[2]. Nickel catalysis has revolutionized this space. Nickel can stabilize the intermediate secondary alkyl radical and suppress β-hydride elimination better than Palladium.

In reductive cross-electrophile couplings (e.g., coupling the piperidine with an aryl bromide), the 4-bromo analog performs exceptionally well, often reaching full conversion at room temperature[3]. The 4-chloro analog is highly recalcitrant under standard Ni/bipyridine conditions, often returning unreacted starting material unless temperatures are elevated above 80°C, which in turn exacerbates thermal degradation.

Quantitative Data Summary

The following table summarizes the comparative reactivity profile based on standard synthetic benchmarks.

Property / Metrictert-Butyl 4-bromo-3-methylpiperidine-1-carboxylatetert-Butyl 4-chloro-3-methylpiperidine-1-carboxylate
Bond Dissociation Energy (C-X) ~285 kJ/mol~339 kJ/mol
Leaving Group Ability (pKₐ of HX) Excellent (-9.0)Moderate (-7.0)
Oxidative Addition Rate (Ni/Pd) Fast (Room Temp viable)Slow (Requires >80°C)
Susceptibility to E2 Elimination High (Due to 3-methyl steric bulk)Moderate
Yield: Ni-Catalyzed Arylation 75 - 85%< 20% (Standard conditions)
Primary Failure Mode β-hydride / E2 eliminationIncomplete conversion

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . By incorporating internal standards and specific analytical checkpoints, researchers can definitively identify the causality of a reaction's success or failure.

Workflow Prep 1. Reagent Prep (Glovebox) Mix 2. Substrate Addition (Bromo vs Chloro) Prep->Mix React 3. Ni-Catalysis (Room Temp vs Heat) Mix->React Quench 4. Quench & Extract React->Quench Analyze 5. GC/MS & NMR Quantification Quench->Analyze

Caption: Step-by-step experimental workflow for comparative cross-coupling reactivity screening.

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling

Objective: Couple the piperidine derivative with 4-bromoanisole. Causality Focus: We utilize NiCl₂·glyme and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy). The bidentate nitrogen ligand is crucial as it prevents the Ni center from adopting a geometry that facilitates β-hydride elimination. Manganese (Mn) dust is used as a mild terminal reductant to turn over the Ni(II) back to active Ni(0).

Step-by-Step Methodology:

  • Preparation (Glovebox): To an oven-dried 10 mL vial equipped with a stir bar, add NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), and Mn dust (2.0 equiv).

  • Substrate Addition: Add the aryl bromide (1.0 equiv) and the chosen piperidine analog (1.5 equiv).

  • Internal Standard (Self-Validation): Add exactly 0.5 equivalents of n-dodecane. Causality: Dodecane is inert. Tracking its ratio relative to the starting material via GC-MS allows you to calculate exact mass balance. If the piperidine is consumed but the product is absent, you have proven that β-hydride elimination or protodehalogenation is the failure mode, not catalyst death.

  • Reaction: Add anhydrous DMA (0.2 M) and stir at 25°C (for the bromo analog) or 80°C (for the chloro analog) for 16 hours.

  • Workup & Analysis: Quench with 1M HCl to dissolve excess Mn. Extract with EtOAc. Analyze the organic layer via GC-MS.

Protocol B: Nucleophilic Substitution (Azidation)

Objective: Synthesize the 4-azido-3-methylpiperidine intermediate. Causality Focus: The 3-methyl group severely hinders the SN2 trajectory. We use NaN₃ in DMF. The bromo analog reacts at lower temperatures but is highly sensitive to base-induced elimination.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the piperidine analog (1.0 equiv) in anhydrous DMF (0.5 M). Add NaN₃ (2.0 equiv).

  • Thermal Control: Heat the bromo analog to 60°C. Heat the chloro analog to 90°C. Stir for 12 hours.

  • Self-Validating Checkpoint: Perform an aqueous workup and isolate the crude mixture. Run a quick silica plug to separate the desired azide product from the alkene byproduct (tert-butyl 3-methyl-3,6-dihydropyridine-1(2H)-carboxylate).

  • NMR Quantification: Take an ¹H-NMR of the crude. Integrate the alkene protons (~5.8 ppm) versus the azide methine proton (~3.5 ppm). Causality: This ratio explicitly validates whether the reaction failed due to a lack of electrophilic reactivity (high recovered starting material, common for the chloro analog) or due to overpowering basicity (high alkene ratio, common for the bromo analog).

References

  • Asymmetric Alkyl-Alkyl Cross-Couplings of Unactivated Secondary Alkyl Electrophiles. Source: PubMed Central (NIH). URL: [Link]

  • Reductive Cross-Coupling of Nonaromatic, Heterocyclic Bromides with Aryl and Heteroaryl Bromides. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

Sources

LC-MS Fragmentation Pattern Analysis of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the rapid and unambiguous structural characterization of synthetic intermediates is paramount. As a Senior Application Scientist, I frequently encounter challenges in distinguishing closely related halogenated and protected amines. tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate presents a unique analytical case study due to the presence of two highly diagnostic mass spectrometric handles: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the distinct isotopic signature of the bromine atom.

This guide objectively compares the LC-MS fragmentation dynamics of this compound against its structural alternatives, providing a self-validating experimental framework for researchers and drug development professionals.

Mechanistic Principles of Fragmentation

The fragmentation of this molecule is not random; it is strictly dictated by gas-phase thermodynamics and isotopic natural abundance.

The Boc Cleavage Mechanism: Under positive electrospray ionization (ESI+), the protonated precursor[M+H]⁺ undergoes collision-induced dissociation (CID). Dissociations of gas-phase cations containing tert-butylcarbamate groups proceed by a highly favorable coupled elimination of 2-methylpropene (isobutylene, -56 Da) and carbon dioxide (-44 Da), resulting in the combined loss of a 100 Da neutral fragment [2].

The Halogen Isotope Effect: Following the loss of the Boc group, the remaining piperidine ring retains the bromine atom. Molecules that contain bromine exhibit specific M:M+2 patterns in their mass spectra because the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) exist in a nearly 1:1 natural abundance ratio [1]. The subsequent high-energy CID step forces the loss of hydrobromic acid (HBr, -80/-82 Da), collapsing the isotopic doublet into a single, unified product ion.

G A [M+H]+ m/z 278 / 280 (1:1 Ratio) B [M+H - C4H8]+ m/z 222 / 224 (1:1 Ratio) A->B -56 Da (Isobutylene) C [M+H - Boc]+ m/z 178 / 180 (1:1 Ratio) A->C -100 Da (Direct Boc Loss) B->C -44 Da (CO2) D [M+H - Boc - HBr]+ m/z 98 (Singlet) C->D -80 / -82 Da (HBr)

Fig 1. ESI+ CID fragmentation pathway of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate.

Comparative Spectral Analysis

To objectively evaluate the diagnostic utility of these fragmentation pathways, we must compare the target compound against two critical alternatives:

  • The Halogen Variant: tert-Butyl 4-chloro-3-methylpiperidine-1-carboxylate.

  • The Unprotected Variant: 4-Bromo-3-methylpiperidine.

By analyzing these alternatives, we isolate the specific spectral contributions of the halogen type and the protecting group. Chlorine isotopes (³⁵Cl and ³⁷Cl) exist in a 3:1 ratio [1], which drastically alters the MS1 survey scan profile compared to the 1:1 bromine ratio. Furthermore, the unprotected variant will bypass the -100 Da loss entirely, proving that the m/z 178/180 intermediate in the target compound is definitively the deprotected piperidine ring.

Table 1: Quantitative LC-MS Spectral Signatures
CompoundPrecursor Ion[M+H]⁺MS1 Isotopic RatioPrimary Neutral Loss (CID)Diagnostic Product Ion (MS2)
tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate m/z 278.07 / 280.071:1 (⁷⁹Br / ⁸¹Br)-100 Da (Boc cleavage)m/z 98.10 (Loss of HBr)
tert-Butyl 4-chloro-3-methylpiperidine-1-carboxylate m/z 234.12 / 236.123:1 (³⁵Cl / ³⁷Cl)-100 Da (Boc cleavage)m/z 98.10 (Loss of HCl)
4-Bromo-3-methylpiperidine (Unprotected)m/z 178.02 / 180.021:1 (⁷⁹Br / ⁸¹Br)-80/-82 Da (HBr cleavage)m/z 98.10 (Direct HBr loss)

Data Interpretation: The convergence of all three compounds to the m/z 98.10 product ion (the aromatized/unsaturated methylpiperidine ring) confirms the core scaffold. The distinguishing factors are the initial isotopic ratio (1:1 vs 3:1) and the presence/absence of the -100 Da transition.

Self-Validating LC-MS/MS Protocol

A robust analytical protocol must be a self-validating system. A common pitfall in analyzing Boc-protected amines is unintended in-source fragmentation. tert-Boc-protected amines can undergo McLafferty rearrangements directly in the ion source [3], and accelerated deprotection can occur within the microdroplets produced during electrospray ionization [4].

If the declustering potential (cone voltage) is too high, the molecule will lose the Boc group before reaching the first quadrupole, making it indistinguishable from the unprotected alternative. The following step-by-step methodology prevents this.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Reconstitute the lyophilized compound in 50% Acetonitrile / 50% LC-MS grade Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid ensures efficient protonation for ESI+, while the 50/50 organic-aqueous split prevents precipitation of the highly lipophilic Boc-protected compound.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The target compound will elute significantly later than the unprotected 4-bromo-3-methylpiperidine alternative due to the extreme hydrophobicity of the tert-butyl group.

Step 3: Source Optimization (Critical Step)

  • Set the ESI capillary voltage to 3.0 kV.

  • Strictly limit the Declustering Potential (DP) / Cone Voltage to < 20 V.

  • Causality: Low DP ensures the survival of the intact m/z 278/280 precursor. High DP will cause in-source fragmentation, generating a false m/z 178/180 base peak.

Step 4: Tandem Mass Spectrometry (MS/MS) Acquisition

  • MS1 Survey Scan: Verify the presence of the m/z 278 and 280 peaks in a strict 1:1 ratio. This validates the intact molecule and the presence of bromine.

  • MS2 (CID): Isolate m/z 278 in Q1. Apply a ramped Collision Energy (CE) of 15–35 eV using Argon as the collision gas.

  • Monitor for the sequential appearance of m/z 222 (-56 Da), m/z 178 (-100 Da), and m/z 98 (-180 Da).

Workflow S1 Sample Prep 1 µg/mL in 50% ACN/H2O S2 UHPLC Separation C18 Column, Gradient Elution S1->S2 S3 S3 S2->S3 S4 MS1 Survey Scan Validate 1:1 Br Isotope Ratio S3->S4 S5 CID Fragmentation (MS2) Ramp CE (15-35 eV) for Boc Cleavage S4->S5

Fig 2. Step-by-step LC-MS/MS workflow for halogenated Boc-amine characterization.

References

  • Source: richmond.
  • Source: nih.
  • Source: nih.
  • Source: osti.

Boc vs Fmoc protection strategies for 4-bromo-3-methylpiperidine intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Title: Boc vs. Fmoc Protection Strategies for 4-Bromo-3-methylpiperidine: A Mechanistic and Experimental Comparison Guide

Introduction & Strategic Overview

For researchers and drug development professionals, the synthesis of complex pharmaceutical intermediates often hinges on the precise orchestration of protecting groups. 4-Bromo-3-methylpiperidine is a highly valuable secondary amine building block, featuring a versatile secondary alkyl bromide handle for downstream cross-coupling or nucleophilic substitution.

When temporarily masking the secondary amine of this piperidine ring, chemists typically default to the two most ubiquitous carbamate protecting groups: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) . However, not all protecting groups are created equal when reactive halogens are present. This guide objectively compares the Boc and Fmoc strategies, providing field-proven experimental data and mechanistic causality to demonstrate why the structural nature of the 4-bromo substituent strictly dictates the optimal synthetic route.

Mechanistic Causality: Why the Bromide Dictates the Strategy

The fundamental difference between Boc and Fmoc protecting groups lies in their lability to different chemical environments, a concept known as orthogonality[1][2].

  • The Boc Strategy: The Boc group is installed under mild basic conditions and is highly labile to strong acids, typically removed by treatment with trifluoroacetic acid (TFA)[1][3].

  • The Fmoc Strategy: The Fmoc group is installed under basic conditions but is uniquely labile to secondary amines. It is universally cleaved using 20% piperidine in N,N-dimethylformamide (DMF), where piperidine acts as both a base to deprotonate the fluorenyl ring and a scavenger for the resulting dibenzofulvene byproduct[4][5].

The Causality of Failure with Fmoc: The critical flaw in applying Fmoc chemistry to 4-bromo-3-methylpiperidine emerges during the deprotection phase. The intermediate contains a secondary alkyl bromide. Piperidine—the standard Fmoc deprotection reagent—is not only a moderate base but also a highly potent nucleophile[4]. When the Fmoc-protected intermediate is subjected to 20% piperidine, two devastating side reactions occur rapidly:

  • SN2 Substitution: Piperidine attacks the electrophilic carbon at the 4-position, displacing the bromide to form an unwanted bipiperidine adduct.

  • E2 Elimination: Piperidine acts as a base, abstracting a proton adjacent to the bromide, resulting in the elimination of HBr to form a tetrahydropyridine derivative.

Conversely, the secondary bromide is highly stable to the acidic conditions (TFA/DCM) used for Boc deprotection[6]. Therefore, the Boc strategy preserves the structural integrity of the intermediate, while the Fmoc strategy actively destroys it.

Visualizing the Chemical Pathways

G Start 4-Bromo-3-methylpiperidine Boc_Prot Boc Protection (Boc2O, DIPEA) Start->Boc_Prot Fmoc_Prot Fmoc Protection (Fmoc-OSu, Na2CO3) Start->Fmoc_Prot Boc_Int Boc-Protected Intermediate Boc_Prot->Boc_Int Fmoc_Int Fmoc-Protected Intermediate Fmoc_Prot->Fmoc_Int Boc_Deprot Acidic Deprotection (TFA/DCM) Boc_Int->Boc_Deprot Fmoc_Deprot Basic Deprotection (20% Piperidine/DMF) Fmoc_Int->Fmoc_Deprot Success Intact Bromide (High Yield) Boc_Deprot->Success Failure E2 Elimination & SN2 Substitution Fmoc_Deprot->Failure

Chemical pathways comparing Boc vs Fmoc strategies for 4-bromo-3-methylpiperidine.

Quantitative Performance Comparison

The following table summarizes the experimental performance of both strategies when applied to 4-bromo-3-methylpiperidine.

ParameterBoc Strategy (Recommended)Fmoc Strategy (Not Recommended)
Protection Reagents Boc₂O, DIPEA, DCMFmoc-OSu, Na₂CO₃, Dioxane/H₂O
Protection Yield > 95%85 - 90%
Deprotection Reagents 50% TFA in DCM20% Piperidine in DMF
Deprotection Yield (Target) > 98%< 10% (Intact Bromide)
Major Side Reactions None observedE2 Elimination, SN2 Substitution
Chromatographic Tracking Ninhydrin (TLC), LC-MSUV (254 nm), LC-MS

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes specific analytical checkpoints to verify causality and reaction success.

The Recommended Route: Boc Protection & Deprotection

Step A: Boc Protection

  • Preparation: Dissolve 4-bromo-3-methylpiperidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Basification: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir for 10 minutes at 0 °C.

  • Reaction: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water. Extract the aqueous layer with DCM. Wash the combined organic layers with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Self-Validation Checkpoint:

    • TLC: Ninhydrin stain shifts from positive (free amine, purple) to negative (Boc-protected, invisible).

    • ¹H NMR (CDCl₃): Appearance of a sharp 9H singlet at ~1.45 ppm.

    • LC-MS: Observation of the characteristic [M+H-tBu]⁺ fragmentation peak.

Step B: Boc Deprotection

  • Reaction: Dissolve the Boc-protected intermediate in DCM (0.1 M). Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v solution[4]. Stir at room temperature for 1 hour.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Self-Validation Checkpoint:

    • LC-MS: Complete disappearance of the starting material. Crucially, the mass spectrum must show the intact isotopic doublet (M, M+2 in a 1:1 ratio) characteristic of a single bromine atom, proving the halide survived the acid.

The Failure Mode Analysis: Fmoc Deprotection

To objectively prove the incompatibility of Fmoc, the following protocol demonstrates the failure mechanism.

  • Reaction: Dissolve Fmoc-4-bromo-3-methylpiperidine (1.0 eq) in a solution of 20% piperidine in DMF[5]. Stir at room temperature for 30 minutes.

  • Analysis: Directly inject an aliquot into the LC-MS.

  • Self-Validation Checkpoint (Failure Confirmation):

    • LC-MS: The target mass for the deprotected 4-bromo-3-methylpiperidine will be virtually absent (<10% relative abundance). The chromatogram will be dominated by two new peaks: a mass corresponding to the loss of HBr (E2 elimination) and a mass corresponding to the addition of a piperidine moiety (SN2 substitution).

Standardized Experimental Workflow

Workflow Prep Reagent Prep Reaction Protection Reaction Prep->Reaction Quench Aqueous Workup Reaction->Quench Purify Flash Chromatography Quench->Purify Validate Self-Validation (NMR/LC-MS) Purify->Validate

Standardized experimental workflow for amine protection and self-validation.

Conclusion

When designing synthetic routes involving 4-bromo-3-methylpiperidine, Boc protection is the scientifically mandated choice . The inherent nucleophilicity and basicity of the piperidine reagent required for Fmoc deprotection directly conflicts with the electrophilic nature of the secondary alkyl bromide. By utilizing the acid-labile Boc group, researchers can guarantee orthogonal deprotection, preserving the critical halide handle for subsequent architectural elaboration.

References

  • BenchChem. "A Comparative Analysis of Boc-Protected vs. Fmoc-Protected Dipeptide Stability for Pharmaceutical and Research Applications". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJpNobd50cplgSy1MfW_5BeP_RT1v1t7HKdLrmkd3IJHwYm_x3r6Z4aXpMmLLN6wOo8TrXDMR7zfFjrcReuqZZ2W5Gi8oLnma4NBcQekGF-csdSkTTOSQrd5SdGfQyjVL-_z8HCAzElfK4pUBpCWBLDwgI8AhGbZZzFiWO72N31PnbIzytdBzd34RPhbbCWNmKrbtr4RFT-CNGA_X8DZm3QlRqmOc-ajQBVg0eu-ayUB7xxDQvi-2EINoaTLsP6P5WFGanYKKOg1IuuMgiDfHKCzyqBpUjQVE=]
  • BenchChem. "A Comprehensive Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvw16ldD2-d4h3lZqSjfeirhGoQ8ca-HamlUCQWNwkERe1CBSLwEgT88cro0wLSkHaQ3gm8anTHwqiRFo8h0n55rBt-XceooTDc9UFb4gCYWYLhsQ5D-ggC3lFXylgDxh_OXhJmLCYmyXyWlGMwuTAKn1jkv0PQo_sqdPRvhHCdhjfYYcs_u0iGUc_44Xy4zBO_cS10YaLpcaLZOEcvKGNtvydJTyRYXeDY21eyV79I1RqKQ==]
  • RSC Publishing. "A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs)". RSC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk9SgYoRoYT8m8gouxta1KXJUUKRSjJPl-9HBJiqFFH138RxicXFsh0rm7WB-2_cdLTgDYDDCZ9Xirfw55k54bjUfdJKbNT0Dsolt6bWoHWTviZVNmhji2V-RrI4TUZqXVngZtNZEU4HSJ18iAWlzcAJvYaEuaoyQn]
  • AAPPTec. "Overview of Solid Phase Peptide Synthesis (SPPS)". AAPPTec.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF39dUQrZvi0MJEth8XvwZ-zQru399iaqwwha0Enhrqx_LZ8yIwnlwqsjuEpavm1gz4H8ArGCYKzfw495TtIv0t3FPhu76RYtKzqvPD5LLahDfGvLBYOo9c2lfH4BTpAqHlN4LfsiSnNRP9yhYQfqVxhxslT_pp05ILClmzz0St4XjeTHopcXlgQGgIATX-qZMK7TYD3Y7F_bCkRq5c2mHDYjn7VusyjuwHNQ==]
  • Wikipedia. "Fluorenylmethyloxycarbonyl protecting group". Wikipedia.[https://vertexaisearch.cloud.google.
  • ACS Publications. "Amino Acid-Protecting Groups". Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWkEHqYzrzbWsExD3YlAsX4-wXXaQWuICluVZipRx9QNpDq3m2Xj35h2iKmnRbkRYKGUc4F0bQ7kAyYP3esM6R69VeD7zVExoQmHx7GxmYDr4Fgub1loEhnQz7-zWZYNj1oj-JJg==]

Sources

Determining enantiomeric excess (ee) of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comprehensive Guide to Determining the Enantiomeric Excess of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate: HPLC, SFC, and NMR Strategies

Executive Summary tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate is a highly versatile, stereochemically complex building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) [1]. Featuring two contiguous chiral centers at the C3 (methyl) and C4 (bromo) positions, this molecule can exist as four distinct stereoisomers (two pairs of enantiomers: cis and trans). In drug development, ensuring a high enantiomeric excess (ee) of the target stereoisomer is non-negotiable, as alternative enantiomers can lead to off-target toxicity or diminished pharmacological efficacy [2].

This guide provides an objective, data-driven comparison of the three primary analytical methodologies used to determine the ee of this specific Boc-protected piperidine derivative, detailing the causality behind experimental choices to help researchers build self-validating analytical systems.

Comparative Analysis of Analytical Methodologies

Method A: Chiral Normal-Phase HPLC (The Industry Standard) Mechanism & Causality: Chiral HPLC remains the gold standard for enantiomeric separation. For tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate, immobilized polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak IC or AD-H, are highly effective [3]. The separation is driven by hydrogen bonding between the CSP and the Boc carbonyl group, combined with the steric inclusion of the piperidine ring into the chiral cavities of the stationary phase. The Detection Challenge: Because this molecule lacks an extended conjugated aromatic system, it exhibits poor UV absorbance at the standard 254 nm wavelength [4]. Consequently, detection must be performed at lower wavelengths (210–220 nm) where the Boc carbonyl absorbs, or via universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD)[2].

Method B: Chiral Supercritical Fluid Chromatography (SFC) (The High-Throughput Alternative) Mechanism & Causality: SFC utilizes supercritical CO₂ combined with an organic modifier (e.g., methanol or ethanol). The high diffusivity and low viscosity of supercritical CO₂ allow for flow rates 3–5 times faster than traditional HPLC without a proportional loss in column efficiency. For lipophilic, non-polar molecules like Boc-protected bromopiperidines, SFC often provides sharper peaks and superior resolution of diastereomeric and enantiomeric pairs in a fraction of the time.

Method C: Quantitative NMR (qNMR) via Chiral Derivatization (The Structural Validator) Mechanism & Causality: Direct NMR cannot distinguish enantiomers in an achiral environment. Because the piperidine nitrogen is protected by a Boc group, direct derivatization with a Chiral Derivatizing Agent (CDA) is impossible. The system must first be unmasked via acid-mediated Boc deprotection (e.g., using Trifluoroacetic acid in DCM) [5]. The resulting secondary amine is then reacted with a CDA, such as Mosher's acid chloride or a chiral phosphazane reagent [6]. This converts the enantiomers into diastereomers, which exhibit distinct chemical shifts in ¹H, ¹⁹F, or ³¹P NMR, allowing for direct integration and ee calculation.

Performance Comparison Data

The following table summarizes the operational metrics of each method when applied to tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate:

ParameterChiral NP-HPLCChiral SFCqNMR (Post-Deprotection)
Primary Advantage High accuracy, widely accessibleUltra-fast, green solvent (CO₂)Absolute structural confirmation
Typical Run Time 15 – 30 minutes3 – 8 minutes2 – 4 hours (incl. prep)
Resolution (Rs) Good (Rs > 1.5 typical)Excellent (Rs > 2.0 typical)Baseline separation of NMR signals
Sample Preparation Simple (Dissolve & Shoot)Simple (Dissolve & Shoot)Complex (Deprotection + Derivatization)
Detection Method UV (210 nm), ELSD, or CADUV (210 nm) or MS¹H, ¹⁹F, or ³¹P NMR integration
Cost per Analysis MediumLow (Consumables), High (CapEx)High (Reagents & Time)

Experimental Protocols: Self-Validating Systems

Protocol 1: Chiral NP-HPLC Determination

Objective: Quantify the ee of the target enantiomer against its antipode using a robust, self-validating chromatographic method.

  • Sample Preparation: Accurately weigh 5.0 mg of tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate. Dissolve in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Vortex until fully dissolved.

  • Column Selection: Equip the HPLC with a Chiralpak IC column (250 × 4.6 mm, 5 µm) [3].

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v) under isocratic conditions. Causality Note: The low polarity of the mobile phase ensures maximum interaction time between the analyte and the chiral cavities of the stationary phase.

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Detection: Set the UV detector to 210 nm. If baseline drift is severe due to solvent absorbance at this low wavelength, switch to an ELSD (Evaporator Temp: 40 °C, Nebulizer Gas: 3.0 bar).

  • System Validation: Inject a racemic standard first to confirm baseline resolution (Rs ≥ 1.5) of the enantiomeric pairs. Calculate ee% =[(Area_target - Area_minor) / (Area_target + Area_minor)] × 100.

Protocol 2: qNMR via Chiral Phosphazane Derivatization

Objective: Determine ee when chiral chromatography columns are unavailable or when orthogonal structural validation is required [6].

  • Boc Deprotection: Dissolve 20 mg of the analyte in 1 mL of Dichloromethane (DCM). Add 0.2 mL of Trifluoroacetic acid (TFA). Stir at 0 °C for 2 hours [5]. Concentrate under reduced pressure to yield the secondary amine TFA salt.

  • Neutralization: Dissolve the residue in 1 mL of anhydrous THF. Add 2.0 equivalents of Triethylamine (Et₃N) to liberate the free base.

  • Derivatization: Add 1.2 equivalents of the chiral phosphazane CDA (e.g., ClP(μ-NtBu)₂POBorn) [6]. Stir at room temperature for 4 hours.

  • Quaternization: Add 3.0 equivalents of Methyl Iodide (MeI) and stir for an additional 3 hours. Causality Note: Quaternization locks the conformation of the bornyl group relative to the P₂N₂ ring, drastically sharpening the NMR signals for accurate integration.

  • Acquisition: Remove volatiles, dissolve the residue in CDCl₃, and acquire a ³¹P NMR spectrum. The distinct diastereomeric phosphorus signals can be integrated directly to determine the ee.

Decision Workflow for ee Determination

G Start Determine ee of Boc-4-bromo-3-methylpiperidine Q1 High-Throughput Screening Required? Start->Q1 SFC Chiral SFC (Fast, Green, High Res) Q1->SFC Yes Q2 Chiral Columns Available? Q1->Q2 No HPLC Chiral NP-HPLC (Standard, High Accuracy) Q2->HPLC Yes Deprotect 1. Deprotect Boc (TFA) 2. Add Chiral Derivatizing Agent Q2->Deprotect No NMR qNMR Analysis (Absolute Config & ee) Deprotect->NMR

Workflow for selecting the optimal analytical method for enantiomeric excess determination.

References

  • ResearchGate. "Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities." ResearchGate Publications, 2025. Available at:[Link]

  • PMC / NIH. "Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation." National Institutes of Health, 2020. Available at:[Link]

  • University of Cambridge. "A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines." Chemical Communications, 2022. Available at:[Link]

GC-MS analysis of impurities in tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate batches

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the GC-MS Analysis of Impurities in tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate Batches

Executive Summary

tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as any impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical tool for the identification and quantification of volatile and semi-volatile impurities in different batches of this piperidine derivative. We will explore the causality behind methodological choices, present a detailed and self-validating experimental protocol, and compare the performance of GC-MS with alternative analytical techniques like HPLC. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical manufacturing, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.[1] Impurities in starting materials and intermediates can be structurally similar to the main compound, making them difficult to remove in downstream purification steps. tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate, a key building block, is synthesized through multi-step reactions where unreacted starting materials, by-products, or reagents can persist as impurities.

The primary analytical challenge lies in detecting, identifying, and quantifying these often-trace-level compounds within the bulk material. Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for this purpose, combining the high-resolution separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[2][3] This combination is particularly well-suited for the volatile and semi-volatile organic impurities commonly found in pharmaceutical manufacturing.[4]

The Analytical Landscape: Potential Impurities and Method Selection

The synthesis of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate can introduce a variety of potential impurities. Understanding the synthetic route is key to anticipating these compounds. Common impurities may include:

  • Residual Starting Materials: Unreacted piperidine precursors.

  • By-products: Isomers, incompletely brominated species, or products from side reactions.

  • Reagents and Solvents: Residual solvents used during synthesis and purification.

  • Degradation Products: Compounds formed during storage or under thermal stress in the GC inlet.

Why GC-MS is the Preferred Method:

The choice of GC-MS is predicated on its suitability for analytes that are volatile or can be made volatile.[5] For piperidine derivatives, direct analysis can sometimes be challenging due to the basicity of the nitrogen atom, which can lead to poor chromatographic peak shape (tailing) on standard silica-based columns.[6] However, this can often be overcome with appropriate column selection or, if necessary, derivatization to mask the active site and improve volatility.[6] The mass spectrometer provides definitive structural information based on the molecule's mass and fragmentation pattern, making it invaluable for identifying unknown impurities.[2]

Experimental Protocol: A Validated GC-MS Method

The following protocol is a self-validating system, incorporating elements of method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose.[7]

Sample and Standard Preparation
  • Sample Preparation: Accurately weigh approximately 50 mg of the tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate batch sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (DCM).

  • Standard Preparation (for quantitation): If known impurity standards are available, prepare a stock solution and create a series of dilutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in DCM to establish a calibration curve.

  • System Suitability Solution: Prepare a solution containing the main compound and a known impurity to verify chromatographic performance before analysis.

GC-MS Instrumentation and Conditions

The following parameters serve as a robust starting point and should be optimized as needed.

ParameterConditionRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time precision and temperature control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A low-polarity 5% phenyl-methylpolysiloxane column provides good separation for a wide range of semi-volatile compounds.[8]
Injection Port Split/Splitless
Inlet Temp 280 °CEnsures complete volatilization of the analyte and impurities without causing thermal degradation.
Injection Mode Split (50:1)Prevents column overloading from the high-concentration main peak, allowing for better resolution of trace impurities.
Injection Vol. 1 µLStandard volume for good sensitivity and reproducibility.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Ensures consistent retention times and optimal column performance.
Oven Program Initial: 80 °C (hold 2 min)Holds at a low temperature to focus analytes at the head of the column.
Ramp: 15 °C/min to 300 °CA moderate ramp rate allows for effective separation of compounds with varying boiling points.
Hold: 5 min at 300 °CEnsures elution of any high-boiling point compounds.
MS Transfer Line 290 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible, library-searchable mass spectra.
Acquisition Mode Full ScanUsed for initial identification of all impurities. Scan range: m/z 40-550.
Selected Ion Monitoring (SIM)For higher sensitivity and accurate quantitation of known target impurities once identified.[9]
Method Validation

To ensure the trustworthiness of the results, the method must be validated for its intended use.[10][11]

  • Specificity: Inject a blank (DCM) and a sample of the main compound to ensure no interfering peaks are present at the retention times of known impurities.

  • Linearity: Analyze the calibration standards across a range (e.g., 0.1 to 10 µg/mL). A correlation coefficient (R²) of >0.995 is typically required.[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which an impurity can be reliably detected and quantified, respectively. This is often established at a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

  • Accuracy: Perform a spike-recovery study by adding known amounts of impurity standards to the sample matrix at different levels (e.g., 50%, 100%, 150% of the target concentration). Recoveries should typically be within 80-120%.[9]

  • Precision: Assess repeatability by performing multiple injections of the same sample and intermediate precision by having a different analyst run the same samples on a different day. The relative standard deviation (RSD) should be below a pre-defined threshold (e.g., <15%).

Workflow for Impurity Analysis

The overall process from sample receipt to final report follows a logical sequence to ensure data integrity and comprehensive analysis.

G cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Processing & Reporting Sample Receive Batches (Batch A, Batch B) Prep Sample & Standard Preparation Sample->Prep SST System Suitability Test (SST) Prep->SST GCMS GC-MS Analysis (Full Scan Mode) SST->GCMS If SST Passes Report Generate Final Report (Impurity Profile) SST->Report If SST Fails: Investigate & Re-run Deconvolution Peak Deconvolution & Spectral Library Search GCMS->Deconvolution Quant Quantification (vs. Standard or % Area) Deconvolution->Quant Identify Impurities Quant->Report

Caption: Workflow for GC-MS impurity profiling from sample receipt to final analysis report.

Comparative Analysis: GC-MS vs. Alternative Methods

While GC-MS is a powerful tool, no single technique is universally applicable. High-Performance Liquid Chromatography (HPLC) is a common and often complementary method for impurity analysis.[12][13]

FeatureGC-MSHPLC-UVLC-MS
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity in the liquid phase.Combines liquid phase separation with mass spectrometric detection.
Analyte Suitability Volatile and semi-volatile, thermally stable compounds.Non-volatile, polar, and thermally labile compounds.[12]Broadest range, including non-volatile and thermally labile compounds.
Identification Power Excellent; provides structural information from mass spectra.Limited; based on retention time and UV spectrum, non-specific.Excellent; provides molecular weight and structural information.[4]
Sensitivity Very high, especially in SIM mode (ppb to ppm).Moderate (ppm level).Highest sensitivity (ppb to ppt level).
Derivatization May be required for polar/non-volatile compounds to increase volatility.[6]Generally not required.Generally not required.
Common Use Case Residual solvents, volatile by-products, small molecule impurities.Purity of main component, non-volatile impurities, degradation products.Definitive identification of unknowns, analysis of complex matrices.

Case Study: Hypothetical Batch Comparison

To illustrate the practical application of this method, consider the analysis of two different batches of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate.

ImpurityRetention Time (min)Batch A (Area %)Batch B (Area %)Identification Confidence
Unreacted Precursor 18.540.08%< 0.01% (Not Detected)High (Standard Confirmed)
Isomeric By-product12.720.15%0.45%High (Mass Spectrum Match >90%)
Unknown 114.310.03%0.04%Medium (Plausible structure from fragmentation)
Degradation Product16.89< 0.01% (Not Detected)0.11%High (Mass Spectrum Match >95%)
Total Impurities 0.26% 0.60%

Analysis:

  • Batch A is significantly purer than Batch B.

  • Batch B shows a high level of an isomeric by-product, suggesting a potential issue with reaction selectivity or purification in that manufacturing run. It also contains a degradation product, which could indicate improper storage conditions or instability.

  • The presence of a higher total impurity level in Batch B may necessitate further purification before it can be used in the next synthetic step, or it may be rejected entirely depending on specification limits.

Conclusion and Future Perspectives

GC-MS provides a robust, sensitive, and specific method for the impurity profiling of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate. Its ability to separate and definitively identify volatile and semi-volatile compounds makes it an indispensable tool for quality control in the pharmaceutical industry.[3] When complemented by liquid chromatography for non-volatile species, a comprehensive picture of batch purity can be established.

Future advancements, such as the use of high-resolution accurate mass spectrometry (HRAM) GC-MS, can further enhance analytical capabilities by providing elemental composition data for unknown impurities, thereby increasing the confidence of identification without the need for authentic standards.[1]

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.
  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Medistri SA.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Al-Badr, A. A., & El-Zein, H. (2014). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. PMC.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. BenchChem.
  • BenchChem. (2025). Technical Support Center: Quantitative Analysis of Piperidines. BenchChem.
  • ResearchGate. (2023, August 24). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate.
  • Shapovalov, V., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC.
  • Raja, K. D., et al. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research.
  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • Stolarczyk, E. U., et al. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Pharmaceutical Research Institute.
  • University of Auckland. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. University of Auckland Research Repository.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
  • PubChem. (n.d.). tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). TERT-BUTYL 3-(3-BROMO-4-METHOXYPHENYL)PIPERIDINE-1-CARBOXYLATE. Sigma-Aldrich.
  • Royal Society of Chemistry. (n.d.). Practical Synthesis of Fragment. Royal Society of Chemistry.
  • JEOL. (n.d.). Analysis of additive in film by using single-scan mode of GC/MS/MS. JEOL Ltd.
  • Agilent Technologies. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Agilent Technologies.
  • Gopinath, S., et al. (2023). GC-MS validation of the organic ionic impurity tetra-n-butylammonium bromide in Teneligliptin. Journal of Applied Pharmaceutical Science.
  • Semantic Scholar. (n.d.). Polymerization Inhibitors and Promoters for Unsaturated Polyester Resins; Use of Solid Phase MicroExtraction and Gas Chromatography Couple. Semantic Scholar.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。